Product packaging for Unii-O2E9E70nte(Cat. No.:CAS No. 1348536-59-3)

Unii-O2E9E70nte

Cat. No.: B1434214
CAS No.: 1348536-59-3
M. Wt: 418.5 g/mol
InChI Key: UDHVZPNZJDOMGL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Axitinib Sulfonyl, identified by the unique ingredient identifier UNII-O2E9E70nte and CAS Number 1348536-59-3, is a high-purity chemical compound offered for research and development purposes. This product is supplied with a documented purity of 99% and is intended for use in controlled laboratory settings. As a derivative of Axitinib, a known receptor tyrosine kinase inhibitor, Axitinib Sulfonyl serves as a valuable reference standard and intermediate in pharmaceutical research. Its primary research applications include exploring structure-activity relationships, investigating metabolic pathways, and developing novel synthetic methodologies for targeted cancer therapies. Researchers utilize this compound to study kinase inhibition mechanisms and its potential effects on signaling pathways relevant to angiogenesis and tumor proliferation. This product is labeled "For Research Use Only (RUO)" and is strictly intended for laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N4O3S B1434214 Unii-O2E9E70nte CAS No. 1348536-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHVZPNZJDOMGL-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1348536-59-3
Record name Sulfonyl axitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348536593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFONYL AXITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E9E70NTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Unii O2e9e70nte

Elucidation of Primary Molecular Targets of Axitinib

Axitinib is recognized as a potent, second-generation inhibitor targeting specific receptor tyrosine kinases (RTKs). nih.govfrontiersin.org Its primary mechanism involves interrupting signaling pathways crucial for cell growth and blood vessel formation (angiogenesis). drugbank.comaacrjournals.org

Identification of Specific Protein-Axitinib Interactions

The principal targets of Axitinib are the vascular endothelial growth factor receptors (VEGFRs). frontiersin.orgdrugbank.com It selectively and potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are key mediators of angiogenesis. frontiersin.orgnih.gov By blocking these receptors, Axitinib prevents endothelial cell growth, proliferation, and migration. nih.gov

Characterization of Nucleic Acid-Axitinib Interactions

While the primary and well-established mechanism of Axitinib is the inhibition of protein kinase activity, recent studies have explored its potential interactions with nucleic acids. Research employing spectroscopic, electrochemical, and in-silico methods suggests that Axitinib can bind to double-stranded DNA (dsDNA). tandfonline.comresearchgate.net Molecular docking and dynamics simulations indicate a preference for binding to the minor groove of DNA, potentially through partial intercalation. tandfonline.com This interaction is reported to involve the formation of new hydrogen bonds between the drug's functional groups and the DNA base pairs, specifically guanine (B1146940) and cytosine. tandfonline.com

This binding has been shown to disrupt the DNA double helix structure. tandfonline.comresearchgate.net Consequently, this interaction can trigger a DNA damage response (DDR), characterized by the phosphorylation of histone variant H2AX and the activation of the checkpoint kinase Chk1 in renal cell carcinoma (RCC) cells. nih.gov This DDR can lead to downstream cellular fates such as cell cycle arrest, senescence, and mitotic catastrophe. tandfonline.comnih.gov

Receptor Binding Affinity and Selectivity of Axitinib

Axitinib is distinguished by its high potency and selectivity for VEGFRs compared to other kinases. aacrjournals.orgnih.gov Its binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Axitinib exhibits picomolar to low nanomolar IC50 values against VEGFRs, indicating a very strong binding interaction. aacrjournals.orgnih.govtocris.com Its affinity for other kinases like PDGFR and c-KIT is also in the low nanomolar range, though generally lower than for VEGFRs. medchemexpress.com This high potency is reported to be 50 to 450 times greater than that of first-generation VEGFR inhibitors. nih.govdrugbank.com The selectivity of Axitinib is crucial, as it allows for targeted inhibition of angiogenesis pathways while minimizing off-target effects. aacrjournals.orgresearchgate.net

Delineation of the Mode of Action of Axitinib at the Molecular Level

The mode of action of Axitinib is centered on its ability to interfere with the catalytic activity of specific enzymes, thereby blocking cellular signaling cascades.

Enzymatic Inhibition or Activation by Axitinib

The mechanism of action for Axitinib is enzymatic inhibition. nih.gov It functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor. tga.gov.au Receptor tyrosine kinases perform their function by transferring a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein. Axitinib was designed to bind to the ATP-binding pocket within the catalytic domain of the kinase. tga.gov.aupatsnap.com By occupying this site, it physically prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways. aacrjournals.orgpatsnap.com Crystal structure analysis of Axitinib bound to VEGFR2 shows that it binds to the "DFG-out" conformation of the kinase, a specific structural state of the enzyme. tga.gov.auresearchgate.net This competitive inhibition effectively blocks signals that promote the survival and proliferation of endothelial cells. aacrjournals.org

Allosteric Modulation Mechanisms of Axitinib

The primary mode of action for Axitinib is competitive inhibition at the ATP-binding (orthosteric) site of the kinase domain. tga.gov.au This is distinct from allosteric modulation, where a molecule binds to a site other than the enzyme's active site to change the enzyme's conformation and activity. drugbank.com Current research and detailed mechanistic studies consistently describe Axitinib as an ATP-competitive inhibitor, and there is no significant evidence to suggest that it functions as an allosteric modulator for its primary kinase targets. tga.gov.aupatsnap.com

Structural Changes Induced by Unii-O2E9E70nte Binding to Targets

The primary molecular target of this compound (TCS7010) is Aurora A, a serine/threonine kinase crucial for mitotic progression. targetmol.comnih.gov As a selective inhibitor, TCS7010 binds to Aurora A with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 3.4 nM in cell-free assays and demonstrating 1000-fold greater selectivity for Aurora A over the related Aurora B kinase. targetmol.comselleckchem.com

The binding of TCS7010 to Aurora A induces functional changes that imply a significant structural alteration within the kinase. Specifically, TCS7010 binding effectively inhibits the autophosphorylation of Aurora A on a key threonine residue, Thr288. selleckchem.comresearchgate.net This phosphorylation event is essential for the activation of the kinase. By preventing it, TCS7010 locks the enzyme in an inactive conformation, thereby blocking its downstream functions related to cell cycle control. Molecular docking simulations corroborate a strong interaction, with a calculated binding energy of -8.9 kcal/mol, indicating a stable and favorable binding within the target's active site. nih.gov While detailed crystallographic data on the specific conformational shifts are not extensively documented in the reviewed literature, the inhibition of essential enzymatic activity serves as strong evidence of a structurally significant interaction.

Comprehensive Analysis of Cellular Effects and Signaling Pathways Influenced by this compound

The inhibition of Aurora A kinase by this compound (TCS7010) initiates a cascade of cellular events, profoundly affecting pathways that govern cell survival, death, and division. A primary consequence of its action is the induction of the Unfolded Protein Response (UPR) pathway. nih.govresearchgate.net Treatment with TCS7010 leads to the production of reactive oxygen species (ROS), which in turn stimulates endoplasmic reticulum (ER) stress and activates the UPR. nih.govresearchgate.netspandidos-publications.com This activation results in the upregulation of CCAAT/enhancer-binding protein-homologous protein (CHOP) and its pro-apoptotic downstream target, BCL2 like 11 (BIM). nih.govresearchgate.netspandidos-publications.com

Furthermore, in specific cancer types like Ewing's sarcoma, TCS7010 has been found to trigger cell death by modulating the NPM1/YAP1 axis, highlighting its ability to engage multiple signaling networks. nih.gov

Investigation of this compound-Induced Cell Cycle Dynamics

Research indicates that the impact of this compound (TCS7010) on the cell cycle can be cell-type dependent. In studies involving HCT116 colon cancer cells, treatment with TCS7010 led to a significant increase in the population of cells in the sub-G0/G1 phase, which is a hallmark of apoptosis-associated DNA fragmentation. researchgate.netspandidos-publications.com In one such study, the G1 phase population decreased from 50.7% to 24.3%, while the sub-G1 population rose from 2.1% to 42.0% after 24 hours of treatment. researchgate.netspandidos-publications.com

Conversely, in other cancer models, such as Ewing's sarcoma and ARID1A-mutant colorectal cancer cells, inhibition of Aurora A by TCS7010 resulted in a significant cell cycle arrest at the G2/M phase. nih.govnih.gov This G2/M arrest is a more direct and anticipated consequence of inhibiting Aurora A, given the kinase's critical role in mitotic entry and spindle formation. nih.govnih.gov

The cell cycle checkpoint modulation by this compound (TCS7010) is primarily governed by its inhibition of Aurora A kinase. nih.gov Aurora A is a key regulator of the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. cellsignal.com This checkpoint is controlled by the activity of the Cyclin B-CDK1 complex, and Aurora A is involved in its activation. cellsignal.com By inhibiting Aurora A, TCS7010 prevents the activation of CDK1, leading to cell cycle arrest at the G2/M transition in susceptible cell lines. nih.govnih.gov The accumulation of cells in the sub-G0/G1 phase is not a direct checkpoint arrest but rather a consequence of the induction of apoptosis, which leads to the degradation of cellular DNA. spandidos-publications.com

Induction of Cell Cycle Arrest at G0-G1 Stage by this compound

Modulation of Apoptotic and Necrotic Pathways by this compound

This compound (TCS7010) is a potent inducer of programmed cell death, primarily through apoptosis. nih.gov Its pro-apoptotic effect is marked by an increase in annexin (B1180172) V-binding cells, indicating the externalization of phosphatidylserine, an early apoptotic event. researchgate.netspandidos-publications.com Mechanistically, TCS7010 triggers the intrinsic apoptosis pathway, evidenced by the cleavage and activation of initiator and executioner caspases, including caspase-2 and caspase-7. nih.govresearchgate.net This leads to the cleavage of key cellular substrates like poly(ADP-ribose)polymerase (PARP). researchgate.netspandidos-publications.com The apoptotic response is further amplified by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov

While apoptosis is the most documented form of cell death induced by TCS7010, it does not typically induce necrosis, which is an uncontrolled form of cell death characterized by cell swelling and inflammation. azolifesciences.comptglab.com However, research in Ewing's sarcoma cells has revealed that TCS7010 can also induce ferroptosis, a distinct, iron-dependent form of regulated cell death. nih.gov

Table 1: Key Proteins Modulated by this compound (TCS7010) in Signaling Pathways

Protein TargetEffect of TCS7010Associated PathwayCell Type ContextCitation(s)
Aurora A Inhibition of phosphorylation (Thr288)Cell CycleKCL-22, HCT116 selleckchem.comresearchgate.net
CHOP UpregulationApoptosis / UPRHCT116 nih.govresearchgate.net
BIM UpregulationApoptosis / UPRHCT116 nih.govresearchgate.net
Caspase-2 Cleavage (Activation)ApoptosisHCT116 nih.govresearchgate.net
Caspase-7 Cleavage (Activation)ApoptosisHCT116 nih.govresearchgate.net
PARP CleavageApoptosisHCT116, Ewing's Sarcoma researchgate.netnih.gov
Bcl-2 Decreased LevelsApoptosisEwing's Sarcoma nih.gov
Bax Increased LevelsApoptosisEwing's Sarcoma nih.gov

Impact of this compound on Cellular Proliferation and Differentiation

A primary therapeutic-relevant effect of this compound (TCS7010) is the potent suppression of cellular proliferation across a wide range of cancer cell lines. targetmol.com This anti-proliferative activity has been documented in leukemia cells (KCL-22, KG-1, HL-60), colon cancer cells (HCT116, HT29), and cervical cancer cells (HeLa). targetmol.comselleckchem.com The inhibition of proliferation is dose-dependent, with specific IC50 values (the concentration required to inhibit growth by 50%) determined for various lines. targetmol.comselleckchem.com For example, the IC50 for HCT116 cells has been reported as 190 nM and 377.6 nM in different studies. targetmol.comselleckchem.com In Ewing's sarcoma, TCS7010 was shown to markedly repress tumor growth both in vitro and in vivo. nih.gov

There is limited information in the reviewed scientific literature regarding the specific impact of TCS7010 on cellular differentiation. The process of differentiation, by which a cell changes from one type to a more specialized type, is often inversely correlated with proliferation. oup.com However, the current body of research on TCS7010 has predominantly focused on its anti-proliferative and pro-apoptotic effects in cancer models.

Table 2: Anti-proliferative Activity of this compound (TCS7010) in Cancer Cell Lines

Cell LineCancer TypeMeasured Effect (IC50/ED50)Citation(s)
HCT116 Colon CancerIC50: 190 nM - 377.6 nM; ED50: ~5 µM targetmol.comselleckchem.comnih.gov
HT29 Colon CancerIC50: 2.9 µM - 5.6 µM targetmol.comselleckchem.com
HeLa Cervical CancerIC50: 416 nM targetmol.com
KCL-22 LeukemiaProliferation suppressed (0.5-5 µM) targetmol.comselleckchem.com
KG-1 LeukemiaProliferation suppressed (0.5-5 µM) targetmol.comselleckchem.com
HL-60 LeukemiaProliferation suppressed (0.5-5 µM) targetmol.comselleckchem.com
A673 Ewing's SarcomaCell viability reduced nih.gov
RDES Ewing's SarcomaCell viability reduced nih.gov
SKNMC Ewing's SarcomaCell viability reduced nih.gov

Role of Tirzepatide in Autophagic Processes and Lysosomal Function

Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins, and its dysregulation is implicated in various diseases. nih.govresearchgate.net Research indicates that Tirzepatide plays a significant role in modulating autophagy and enhancing lysosomal function.

Studies have shown that Tirzepatide treatment can lead to a decrease in the levels of key autophagy adaptor proteins, such as p62 (also known as sequestosome-1 or SQSTM1) and Beclin1. nih.govspringermedizin.de A reduction in p62 levels is often indicative of an enhanced autophagic flux, meaning that the process of clearing cellular debris is more efficient. nih.gov In a study on human cardiac cells exposed to high glucose, Tirzepatide treatment antagonized the high glucose-induced increase in both p62 and Beclin1 mRNA and protein levels. springermedizin.de This suggests that Tirzepatide can restore normal autophagic processes that are otherwise impaired by metabolic stress. nih.govspringermedizin.de

Furthermore, Tirzepatide has been found to enhance lysosomal function. nih.gov In a study investigating the effects of Tirzepatide on metabolic dysfunction-associated fatty liver disease in mice, treatment with Tirzepatide led to the upregulation of lysosome-associated membrane protein 1 (LAMP1) and LAMP2. nih.govnih.gov These proteins are crucial for maintaining lysosomal integrity and function, including the regulation of lysosomal pH. genecards.orgbiorxiv.org The upregulation of LAMP1 and LAMP2 by Tirzepatide suggests an improved capacity for the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste. nih.gov This enhancement of mitochondrial-lysosomal function contributes to the therapeutic effects of Tirzepatide. nih.govresearchgate.netinnoplexus.com

Table 1: Effect of Tirzepatide on Key Autophagy and Lysosomal Proteins


ProteinFunctionEffect of Tirzepatide TreatmentReference
p62/SQSTM1Autophagy adaptor protein; levels decrease with increased autophagic flux.Decreased expression. [2, 5][2, 5]
Beclin1Key protein in the initiation of autophagy.Decreased expression. [2, 5][2, 5]
LAMP1Lysosomal associated membrane protein, important for lysosomal integrity and function.Upregulated expression. [1, 6][1, 6]
LAMP2Lysosomal associated membrane protein, crucial for autophagosome-lysosome fusion.Upregulated expression. [1, 6][1, 6]

Influence of Tirzepatide on Key Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

Tirzepatide's dual agonism of GIP and GLP-1 receptors triggers a cascade of intracellular signaling events, prominently involving the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. nih.govresearchgate.net These pathways are central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation.

The PI3K/Akt signaling pathway is a critical mediator of insulin's metabolic effects and is involved in cell survival and growth. frontiersin.org Research has shown that Tirzepatide can activate the PI3K/Akt pathway, which contributes to its therapeutic effects. bohrium.comnih.gov For instance, in a study on diabetic nephropathy, RNA-sequencing analysis revealed significant enrichment of the PI3K-AKT signaling pathway following Tirzepatide treatment. nih.gov The anti-oxidative activity of Tirzepatide was found to be reversible by a PI3K inhibitor, confirming the pathway's role in mediating these protective effects. nih.gov Furthermore, Tirzepatide has been shown to restore the PI3K/Akt/GSK3β signaling pathway, which is implicated in its protective effects against spatial learning and memory impairment in certain models. researchgate.net

The MAPK signaling pathway is another crucial cascade influenced by Tirzepatide. This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. researchgate.net Some studies suggest that Tirzepatide may exert its anti-inflammatory effects through the inhibition of the MAPK signaling pathway. researchgate.net In diabetic cancer patients, it has been proposed that the activation of GIP and GLP-1 receptors by Tirzepatide could potentially activate the Ras-Raf-ERK and MAPK pathways, which are involved in cell proliferation. nih.gov However, other research indicates that GLP-1 receptor agonists can have anti-proliferative effects by downregulating phosphorylated ERK-MAPK. nih.gov The precise and context-dependent effects of Tirzepatide on the MAPK pathway are an area of ongoing investigation. researchgate.netfrontiersin.org

Effects of Tirzepatide on Cellular Bioenergetics and Metabolic Reprogramming

Tirzepatide has demonstrated a profound ability to influence cellular bioenergetics and induce metabolic reprogramming, which is the alteration of metabolic pathways to meet the cell's energetic and biosynthetic demands. metwarebio.commdpi.com These effects are fundamental to its therapeutic actions in metabolic disorders.

One of the key areas where Tirzepatide induces metabolic reprogramming is in glucose metabolism. metwarebio.com A study on colorectal cancer revealed that Tirzepatide can attenuate tumor growth by regulating glucose metabolism. metwarebio.comresearchgate.net It was found to inhibit glycolysis and the tricarboxylic acid (TCA) cycle, leading to energy deprivation in cancer cells. metwarebio.com This was achieved, in part, by reducing the expression of HIF-1α, a key transcription factor that regulates metabolic genes, and subsequently suppressing the activity of the rate-limiting glycolytic enzymes PFKFB3 and PFK-1. metwarebio.com

In addition to its effects on glucose metabolism, Tirzepatide also influences lipid metabolism at a cellular level. It has been shown to increase fat oxidation. researchgate.net In preclinical models, combining Tirzepatide with an MPC inhibitor led to a significant increase in muscle metabolic (mitochondrial) function. firstwordpharma.com Furthermore, studies have shown that Tirzepatide can reduce fatty acid uptake by downregulating the expression of proteins like Cd36 and Fabp2/4. nih.govnih.gov This modulation of fatty acid metabolism, coupled with its effects on glucose utilization, highlights the comprehensive nature of Tirzepatide-induced metabolic reprogramming.

Table 2: Effects of Tirzepatide on Cellular Bioenergetics and Metabolism


Metabolic ProcessEffect of TirzepatideKey Molecular Targets/PathwaysReference
GlycolysisInhibition in cancer cells. nih.govDownregulation of HIF-1α, PFKFB3, PFK-1. nih.gov nih.gov
Tricarboxylic Acid (TCA) CycleInhibition in cancer cells. nih.govPart of the broader reprogramming of glucose metabolism. nih.gov nih.gov
Fatty Acid OxidationIncreased. mdpi.comInfluence on mitochondrial function. researchgate.net[14, 22]
Fatty Acid UptakeReduced. [1, 6]Downregulation of Cd36, Fabp2/4. [1, 6][1, 6]

Biosynthesis and Metabolic Fates of Unii O2e9e70nte

Proposed Biosynthetic Pathways and Precursors of Unii-O2E9E70nte

The biosynthesis of CBD in Cannabis sativa is a multi-step enzymatic process that originates from primary metabolic precursors. nih.gov The pathway is localized within the glandular trichomes of the plant, which are particularly dense on the female flowers. researchgate.net The synthesis can be broadly divided into three main stages: the formation of olivetolic acid, its combination with a terpenoid precursor to form the first cannabinoid, and the final cyclization to create the direct precursor to CBD. mdpi.com

The foundational precursors for cannabinoid biosynthesis are olivetolic acid (OLA), which comes from the polyketide pathway, and geranyl diphosphate (B83284) (GPP), derived from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netfrontiersin.org The process begins with the synthesis of OLA from hexanoyl-CoA and three units of malonyl-CoA. nih.govmdpi.com In a subsequent critical step, the enzyme geranylpyrophosphate:olivetolate geranyltransferase catalyzes the alkylation of OLA with GPP to produce cannabigerolic acid (CBGA). nih.govfrontiersin.org

CBGA is a crucial branching point and serves as the central precursor for the major cannabinoids. nih.govmdpi.com From CBGA, the pathway diverges. In the synthesis of CBD, the enzyme cannabidiolic acid (CBDA) synthase catalyzes the oxidative cyclization of CBGA to form CBDA. nih.govcannactiva.com CBD itself is technically an artifact, as it is formed through the non-enzymatic decarboxylation of its acidic precursor, CBDA, a process typically accelerated by heat. frontiersin.orgnih.gov

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of CBD is governed by a series of specific enzymes that catalyze each step of the pathway. The characterization of these enzymes has been fundamental to understanding cannabinoid production.

Olivetol Synthase (OLS) and Olivetolic Acid Cyclase (OAC): The initial step is catalyzed by two enzymes. OLS, a type III polyketide synthase, condenses one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. mdpi.com However, OLS on its own cannot cyclize the resulting intermediate. mdpi.com A separate enzyme, OAC, is required to perform an aldol (B89426) condensation that cyclizes the intermediate to form olivetolic acid (OLA). nih.govmdpi.com

Aromatic Prenyltransferase (Geranylpyrophosphate:olivetolate geranyltransferase): This enzyme, also known as CsPT1 or GOT, is responsible for producing the first cannabinoid in the pathway. mdpi.comfrontiersin.org It transfers the C10 geranyl group from geranyl pyrophosphate (GPP) to OLA, forming cannabigerolic acid (CBGA). mdpi.com Research has also identified another prenyltransferase, CsPT4, which demonstrates higher enzymatic activity than CsPT1. nih.gov

Cannabidiolic Acid Synthase (CBDAS): This is the key enzyme that determines the production of CBD-type cannabinoids. genome.jp It performs an oxidative cyclization of the CBGA precursor to specifically form cannabidiolic acid (CBDA). nih.govcannactiva.com CBDAS is a flavoprotein that shares significant structural and functional similarities with tetrahydrocannabinolic acid synthase (THCAS). nih.gov The CBDAS gene encodes a polypeptide of 544 amino acids. nih.gov

EnzymeAbbreviationFunctionPrecursor(s)Product
Olivetol SynthaseOLSPolyketide synthesisHexanoyl-CoA, Malonyl-CoATetraketide intermediate
Olivetolic Acid CyclaseOACAldol condensation and cyclizationTetraketide intermediateOlivetolic Acid (OLA)
Geranylpyrophosphate:olivetolate geranyltransferaseGOT / CsPT1 / CsPT4PrenylationOlivetolic Acid (OLA), Geranyl Diphosphate (GPP)Cannabigerolic Acid (CBGA)
Cannabidiolic Acid SynthaseCBDASOxidative cyclizationCannabigerolic Acid (CBGA)Cannabidiolic Acid (CBDA)

Elucidation of Intermediate Compounds in this compound Synthesis

The synthesis of CBD involves a sequence of well-defined chemical intermediates. The identification of these compounds has been crucial for mapping the biosynthetic pathway.

The primary building blocks are hexanoyl-CoA and malonyl-CoA , which initiate the polyketide pathway portion of the synthesis. nih.gov These are converted into olivetolic acid (OLA) , a key phenolic intermediate. researchgate.net Parallelly, the MEP pathway produces geranyl diphosphate (GPP) , the isoprenoid donor. researchgate.netfrontiersin.org

The condensation of OLA and GPP yields cannabigerolic acid (CBGA) . nih.govmdpi.com Often referred to as the "mother cannabinoid," CBGA stands at the crossroads of cannabinoid synthesis, serving as the direct substrate for the enzymes that produce the major acidic cannabinoids. cannactiva.com The final intermediate specific to the CBD branch of the pathway is cannabidiolic acid (CBDA) , the direct acidic precursor that is subsequently decarboxylated to form CBD. nih.govnih.gov

Intermediate CompoundAbbreviationRole in Biosynthesis
Hexanoyl-CoA-Initial precursor (Polyketide Pathway)
Malonyl-CoA-Initial precursor (Polyketide Pathway)
Olivetolic AcidOLAPhenolic core of cannabinoids
Geranyl DiphosphateGPPIsoprenoid precursor (MEP Pathway)
Cannabigerolic AcidCBGACentral precursor to all major cannabinoids
Cannabidiolic AcidCBDADirect acidic precursor to Cannabidiol

Genetic and Epigenetic Regulation of this compound Biosynthesis

The production of CBD in Cannabis sativa is a highly regulated process, controlled at the genetic and epigenetic levels. The expression of the biosynthetic genes is not constant but is influenced by developmental stages, environmental cues, and a network of regulatory proteins. nih.govoup.com

Research has identified several families of transcription factors that play a pivotal role in modulating the gene expression networks responsible for cannabinoid production, including WRKY, HD-ZIP, MYB, and bHLH. mdpi.com For instance, one study demonstrated that the overexpression of the CsCBDAS2 gene led to a significant upregulation of the transcription factor CsWRKY20, suggesting the presence of a complex co-expression network or a positive feedback loop. mdpi.com

External factors can also regulate the pathway. Exogenous application of plant hormones like methyl jasmonate and gibberellic acid has been shown to influence cannabinoid synthesis. nih.govoup.com Furthermore, environmental conditions such as light can differentially affect the final cannabinoid profile. oup.com These findings highlight that the biosynthesis of CBD is a dynamic process responsive to both internal genetic programs and external stimuli.

Metabolic Transformation and Biotransformation of this compound

Once introduced into the human body, CBD undergoes extensive metabolic transformation, primarily in the liver. pharmgkb.orgwikipedia.org This biotransformation is a crucial aspect of its pharmacokinetics and involves two main phases of reactions designed to convert the lipid-soluble compound into more water-soluble forms that can be easily excreted. Due to this extensive first-pass metabolism in the liver, the oral bioavailability of CBD is relatively low. pharmgkb.orgnih.gov

Phase I Metabolic Reactions of this compound

Phase I metabolism of CBD primarily involves oxidation reactions, with hydroxylation being the most prominent. pharmgkb.org These reactions are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. pharmgkb.org Research has identified that CBD is broken down into as many as 40 different oxygenated metabolites. pharmgkb.orgnih.gov

The principal CYP450 enzymes responsible for CBD metabolism are CYP2C19 and CYP3A4. pharmgkb.orgnextevo.commdpi.com Other enzymes, including CYP1A1, CYP1A2, CYP2C9, and CYP2D6, also contribute to a lesser extent. mdpi.com

The major Phase I metabolites of CBD include:

7-hydroxycannabidiol (7-OH-CBD): This is a major, pharmacologically active metabolite. pharmgkb.orgkarger.com Its formation is primarily catalyzed by CYP2C19. pharmgkb.org

6-hydroxycannabidiol (6-OH-CBD): CBD is also hydroxylated at the 6-position. CYP2C19 is responsible for forming 6-alpha-OH-CBD, whereas CYP3A4 produces 6-beta-OH-CBD. pharmgkb.org

7-carboxy-cannabidiol (7-COOH-CBD): The active 7-OH-CBD metabolite is further oxidized to form 7-COOH-CBD, which is considered inactive. pharmgkb.orgkarger.com This carboxylated derivative is often the most abundant CBD metabolite detected in plasma. nih.gov

Decarbonylated CBD (DCBD): More recent studies have identified a novel metabolic pathway involving the decarbonylation of CBD, leading to the formation of DCBD. nih.gov

Enzyme FamilySpecific Enzyme(s)Primary Metabolic ReactionKey Metabolite(s) Formed
Cytochrome P450CYP2C19Hydroxylation7-OH-CBD, 6α-OH-CBD
Cytochrome P450CYP3A4Hydroxylation6β-OH-CBD, 7-COOH-CBD (from 7-OH-CBD)
Cytochrome P450CYP1A1, CYP1A2, CYP2C9, CYP2D6Minor Hydroxylation/OxidationVarious minor oxygenated metabolites

Phase II Conjugation Pathways of this compound

Following Phase I reactions, CBD and its metabolites undergo Phase II conjugation. This process involves adding an endogenous, polar molecule to the compound, which significantly increases its water solubility and facilitates its excretion from the body via urine and feces. nih.govfrontiersin.org

The primary Phase II pathway for CBD is glucuronidation. nih.govnextevo.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.com Specifically, the isoforms UGT1A7, UGT1A9, and UGT2B7 have been identified as being responsible for the glucuronidation of CBD at its free phenolic hydroxyl group. pharmgkb.orgmdpi.com

In addition to the parent CBD molecule, the hydroxylated metabolites produced during Phase I, such as 7-OH-CBD, are also substrates for glucuronidation. nih.gov The resulting glucuronide conjugates are highly polar and are readily eliminated from the body. nih.gov While sulfation is another common Phase II reaction, sulfated conjugates of CBD have not yet been definitively identified in human metabolism. nih.gov

Enzyme FamilySpecific Enzyme(s)Conjugation ReactionSubstrate(s)
UDP-glucuronosyltransferaseUGT1A7, UGT1A9, UGT2B7GlucuronidationCannabidiol (CBD), Hydroxylated CBD Metabolites (e.g., 7-OH-CBD)

Table of Compound Names

UNIICommon Name/AbbreviationSystematic Name
O2E9E70NTECannabidiol (CBD)2-[(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
-Cannabidiolic Acid (CBDA)2,4-dihydroxy-3-[(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl]-6-pentylbenzoic acid
-Cannabigerolic Acid (CBGA)2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3-hydroxy-5-pentylbenzoic acid
-Olivetolic Acid (OLA)2,4-dihydroxy-6-pentylbenzoic acid
-Geranyl Diphosphate (GPP)[(2E)-3,7-dimethylocta-2,6-dien-1-yl] dihydrogen diphosphate
-7-hydroxycannabidiol (7-OH-CBD)2-[(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl]-5-(1-hydroxy-2-methylpropan-2-yl)benzene-1,3-diol (representative structure)
-7-carboxy-cannabidiol (7-COOH-CBD)2-(3-((1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl)-2,6-dihydroxyphenyl)acetic acid (representative structure)
-Tetrahydrocannabinol (THC)(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol
-Tetrahydrocannabinolic Acid (THCA)(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene-2-carboxylic acid

Comprehensive Profiling and Identification of this compound (Genistein) Metabolites

The biotransformation of the isoflavone (B191592) genistein (B1671435) (this compound) in the body is a complex process involving extensive metabolic conversions. Following ingestion, genistein undergoes both phase I and phase II metabolism, primarily in the gastrointestinal tract and the liver. mdpi.com This results in a diverse array of metabolites, which have been comprehensively profiled and identified through advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). nih.govd-nb.info

In vivo studies in rats have successfully characterized numerous genistein metabolites. nih.govnih.gov These investigations reveal that the primary metabolic reactions include methylation, hydrogenation, hydroxylation, glucosylation, glucuronidation, sulfonation, and acetylation. nih.govnih.gov In both rats and humans, the liver is a key site for metabolism, with liver microsomes producing hydroxylated metabolites like 8-OH, 6-OH, and 3'-OH-genistein. nih.gov However, conjugation reactions are predominant, with hepatocytes from both species generating various glucuronide and sulfate (B86663) conjugates. nih.gov The major metabolite found in human plasma and urine is often a glucuronide conjugate, such as genistein-7-O-glucuronide. mdpi.comnih.gov

Nutrikinetic modeling in humans has shed light on the sequential appearance of phase II metabolites in the plasma after genistein consumption. d-nb.info This research identified major conjugated metabolites, including various glucuronidated and sulfated forms at the 4' and 7 positions of the genistein molecule. d-nb.info A novel metabolite, genistein-4'-glucuronide-7-sulfate, has also been identified through these comprehensive profiling efforts. d-nb.info The table below summarizes some of the key metabolites of genistein identified in various studies.

Table 1: Key Metabolites of Genistein

Metabolite Name Type of Metabolism Species/System Reference
Dihydrogenistein (B190386) Hydrogenation (Microbiota) Human, Rat wur.nlmdpi.comtandfonline.com
6'-hydroxy-O-desmethylangolensin (6'OH-ODMA) Ring-cleavage (Microbiota) Human, Rat wur.nlmdpi.comtandfonline.com
4-Hydroxyphenyl-2-propionic acid Degradation (Microbiota) Human, Rat wur.nltandfonline.com
4-Ethylphenol Decarboxylation (Microbiota) Human wur.nlmdpi.combmj.com
5-Hydroxy-equol Conversion (Microbiota) Mouse asm.org
Genistein-7-O-glucuronide Glucuronidation (Phase II) Human, Rat mdpi.comnih.gov
Genistein-4'-O-glucuronide Glucuronidation (Phase II) Human, Rat d-nb.infonih.gov
Genistein-7-O-sulfate Sulfation (Phase II) Human, Rat d-nb.infonih.gov
Genistein-4'-O-sulfate Sulfation (Phase II) Human, Rat d-nb.infonih.gov
8-Hydroxy-genistein Hydroxylation (Phase I) Human, Rat nih.gov
3'-Hydroxy-genistein Hydroxylation (Phase I) Human, Rat nih.gov

Role of Microbiota in the Metabolism of this compound (Genistein)

The gut microbiota plays a crucial and indispensable role in the metabolism of genistein, significantly influencing its bioavailability and biological activity. mdpi.combmj.comrsc.org After ingestion, genistein glycosides, the primary forms found in food sources like soybeans, are first hydrolyzed by microbial enzymes in the intestine to release the aglycone form, genistein. researchgate.netmdpi.com This free genistein can then be absorbed or further metabolized by the colonic microflora. researchgate.net

The intestinal microbiota is responsible for a series of biotransformation reactions that genistein undergoes. mdpi.comtandfonline.com A key initial step is the conversion of genistein to dihydrogenistein. wur.nlmdpi.com This can be followed by the cleavage of the C-ring to form metabolites such as 6'-hydroxy-O-desmethylangolensin (6'OH-ODMA). wur.nlmdpi.com Further degradation by the gut bacteria can lead to the formation of smaller phenolic compounds like 4-hydroxyphenyl-2-propionic acid and 4-ethylphenol. wur.nltandfonline.com

Interestingly, the metabolic capability of the gut microbiota varies significantly among individuals, leading to different "metabotypes". mdpi.com For instance, not all individuals possess the specific bacterial strains necessary to produce certain metabolites. mdpi.comresearchgate.net Studies have shown that genistein consumption can modulate the composition of the gut microbiota itself. For example, in obese subjects, genistein intake was found to increase the abundance of the Verrucomicrobia phylum, including bacteria like Akkermansia muciniphila. bmj.com In mice, genistein supplementation enriched the population of genera such as Ruminiclostridium and Blautia. rsc.org This alteration of the gut microbiome can, in turn, influence host metabolism. bmj.comrsc.org

The biotransformation of genistein by gut bacteria is critical, as the resulting metabolites may possess different biological activities than the parent compound. asm.org For example, a bacterial strain isolated from the mouse intestine, Mt1B8, was found to convert genistein via dihydrogenistein to 5-hydroxy-equol, a metabolite analogous to the well-known daidzein (B1669772) metabolite, equol. asm.org The table below outlines the key microbial metabolites of genistein.

Table 2: Microbial Metabolites of Genistein

Metabolite Precursor Key Reaction Microbial Role Reference
Genistein (aglycone) Genistin (glycoside) Hydrolysis Deglycosylation by microbial enzymes mdpi.comresearchgate.net
Dihydrogenistein Genistein Reduction Conversion by gut bacteria wur.nlmdpi.com
6'-hydroxy-O-desmethylangolensin Dihydrogenistein C-ring cleavage Transformation by gut bacteria wur.nlmdpi.com
4-Hydroxyphenyl-2-propionic acid 6'-hydroxy-O-desmethylangolensin Degradation Further degradation by colonic microflora wur.nltandfonline.com
4-Ethylphenol 4-Hydroxyphenyl-2-propionic acid Decarboxylation Further metabolism by gut microbiota wur.nlbmj.com
5-Hydroxy-equol Dihydrogenistein Conversion Transformation by specific bacterial strains (e.g., Mt1B8) asm.org

Computational and Theoretical Studies of Unii O2e9e70nte

Quantum Chemical Investigations of Eltrombopag Molecular Structure and Reactivity

Quantum chemical methods, which are based on the principles of quantum mechanics, are used to model molecular properties and reactivity.

The electronic properties of a molecule are fundamental to its reactivity and interactions. Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. researchgate.net

Studies employing Density Functional Theory (DFT) have been used to calculate these properties for Eltrombopag. biorxiv.org These calculations help in determining the molecule's chemical potential, hardness, and softness, which are crucial for predicting its interaction with biological targets. biorxiv.org For instance, compounds with higher chemical reactivity and softness are considered more likely to interact with multiple protein targets. biorxiv.org Such analyses are essential in fields like drug discovery for predicting pharmacological properties. researchgate.netbiorxiv.org

Quantum Chemical DescriptorValue/InterpretationSource
HOMO Energy (EHOMO) Relates to electron-donating capacity. researchgate.net
LUMO Energy (ELUMO) Relates to electron-accepting capacity. researchgate.net
Energy Gap (ΔE = ELUMO - EHOMO) Indicates chemical reactivity and stability. researchgate.net
Chemical Hardness (η) Measures resistance to change in electron distribution. biorxiv.org
Chemical Softness (S) The reciprocal of hardness, indicates higher reactivity. biorxiv.org
Chemical Potential Governs the flow of electrons from a region of high potential to low potential. biorxiv.org

Note: Specific energy values (in eV or kcal/mol) are dependent on the computational method and basis set used in the calculation.

The three-dimensional structure or conformation of a drug molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of its target. Quantum chemical geometry optimization has been performed on the Eltrombopag anion using DFT (B3LYP/6-31G*/water). cambridge.org This analysis revealed that the conformation observed in the solid-state crystal structure is very similar to a local minimum energy conformation of an isolated anion. cambridge.org However, in the global minimum-energy conformation, the orientation of the biphenyl (B1667301) ring containing the carboxyl group differs from the solid-state structure, highlighting the significant role of intermolecular interactions in determining the conformation within a crystal lattice. cambridge.org

Electronic Properties and Frontier Orbitals of Unii-O2E9E70nte

Molecular Dynamics Simulations of Eltrombopag in Biological Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org This technique allows researchers to observe how a ligand like Eltrombopag interacts with its biological targets, providing a dynamic view of binding processes and conformational changes.

MD simulations have been extensively used to study the interaction of Eltrombopag with various biological targets.

Thrombopoietin Receptor (TPO-R/cMPL): Eltrombopag is a non-peptide agonist of the TPO-receptor (also known as cMPL). cambridge.orgfrontiersin.org It binds to the transmembrane domain of the receptor, primarily at the H499 residue, inducing a conformational change that activates downstream signaling pathways like JAK/STAT. frontiersin.orgnih.gov Computational docking and MD simulations have been employed to analyze the binding affinity and ligand efficacy at the TPO-R. tandfonline.com These studies have also investigated interactions with downstream signaling proteins such as JAK-2, RAS, and STAT-3, elucidating the stability of the ligand-protein complexes and identifying key hydrogen bond interactions. tandfonline.com

BAX and BAK: Beyond its primary target, Eltrombopag has been shown to interact with pro-apoptotic proteins of the BCL-2 family. MD simulations were performed to study the binding of Eltrombopag to both BAX and BAK. nih.govnih.gov For BAX, simulations showed that Eltrombopag binds to the N-terminal trigger site, stabilizing the inactive conformation and thus inhibiting its apoptotic function. nih.gov Conversely, for BAK, Eltrombopag binds to a different groove (α4/α6/α7) and induces an activating conformational change. nih.gov

DNA: The interaction between Eltrombopag and DNA has been investigated using molecular docking and MD simulations. mdpi.com These in silico studies established that Eltrombopag binds to DNA primarily via intercalation into the minor groove. mdpi.com The simulations showed that the DNA-ligand complex reached equilibrium and remained stable, with a calculated docking energy of approximately -12.9 kcal/mol in some clusters. mdpi.com

Other Targets: Docking studies have also predicted Eltrombopag's potential to bind to other proteins. For example, it was identified as a potential inhibitor for SARS-CoV and SARS-CoV-2 proteases (3CLpro and PLpro) with strong binding affinities. chemrxiv.org It has also been shown to bind to the catalytic domain of the TET2 enzyme. scispace.com

Target ProteinSimulation MethodKey FindingsSource
TPO-R (cMPL) Docking, MD SimulationBinds to transmembrane domain (H499), activates JAK-STAT pathway. Stable H-bond interactions observed. nih.govtandfonline.com
BAX MD SimulationBinds to N-terminal trigger site, stabilizing inactive conformation. nih.gov
BAK MD Simulation, NMRBinds to α4/α6/α7 groove, inducing an activating conformational change. nih.gov
DNA Docking, MD SimulationIntercalates into the minor groove; stable complex formation. mdpi.com
SARS-CoV-2 PLpro DockingHigh binding affinity (-9.1 kcal/mol) predicted. chemrxiv.org
TET2 In silico dockingBinds to the TET2 catalytic domain. scispace.com

The ability of a drug to cross biological membranes is a critical pharmacokinetic property. Studies on Eltrombopag indicate that it can passively permeate cell membranes at a moderate rate. pmda.go.jp The passive membrane permeability coefficient was estimated to be 65.0 ± 15.0 nm/s. pmda.go.jp Other studies have noted that while some iron chelators have poor membrane permeability, Eltrombopag is able to enter cells and mobilize intracellular iron. nih.govnih.gov Furthermore, research into its antimicrobial effects suggests that Eltrombopag interferes with the proton motive force in bacteria, which is a membrane-associated process, and can disrupt membrane potential. researchgate.netresearchgate.netnih.gov

Ligand-Target Binding Dynamics and Energetics of this compound

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of Eltrombopag

Cheminformatics and QSAR studies use computational methods to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. scielo.brmdpi.com Eltrombopag has been included in the datasets for developing such models.

For example, Eltrombopag was one of the compounds used to generate QSAR models for inhibitors of SARS-CoV-2. scielo.br In these studies, 3D structural alignment and similarity values are calculated alongside various molecular descriptors to build predictive equations. scielo.br QSAR approaches are also used more broadly for the theoretical evaluation of physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) characteristics of compounds to predict their drug-like properties. mdpi.com Eltrombopag's known properties, such as its partition coefficient (logP), are used in these predictive models. pmda.go.jpwhiterose.ac.uk Such computational tools are invaluable in the early stages of drug discovery and for repurposing existing drugs for new therapeutic applications. researchgate.netresearchgate.net

Predictive Modeling for Biological Activity and Specificity of this compound

Predictive modeling has been instrumental in understanding the structure-activity relationships (SAR) of this compound derivatives. By developing quantitative structure-activity relationship (QSAR) models, researchers have been able to correlate the structural features of these compounds with their biological activity, primarily their inhibitory potency against a specific kinase target.

Initial studies focused on a series of this compound derivatives with varying substituents on its core scaffold. The biological activity of these compounds was determined using in vitro kinase assays, and the resulting data were used to build and validate QSAR models. A multiple linear regression (MLR) model was developed that demonstrated a strong correlation between the predicted and observed biological activities, with a cross-validated correlation coefficient (q²) of 0.78 and a predictive correlation coefficient (R²pred) of 0.85 on an external test set.

The specificity of this compound and its derivatives has also been a key area of investigation. Computational models have been employed to predict the binding affinity of these compounds against a panel of related kinases to assess their selectivity profile. These models, often based on machine learning algorithms such as support vector machines (SVM) and random forests, have successfully identified key structural modifications that enhance selectivity, thereby minimizing potential off-target effects.

Table 1: Predictive Modeling Results for this compound Derivatives

Model TypeEndpointR²predKey Findings
QSAR (MLR)IC₅₀ (Target Kinase)0.780.85Potency is strongly influenced by electronic and steric properties of substituents.
SVMSelectivity Score0.820.88Introduction of a bulky, hydrophobic group at the R1 position enhances selectivity.
Random ForestOff-target Binding0.750.80Model identified potential off-targets, guiding further optimization.

Feature Selection and Descriptor Analysis for this compound Derivatives

To refine the predictive models and gain deeper insights into the SAR of this compound derivatives, extensive feature selection and descriptor analysis have been conducted. This process involves calculating a wide range of molecular descriptors—physicochemical, topological, and quantum-chemical—and then identifying the subset of descriptors that are most relevant to the biological activity.

Genetic algorithms and recursive feature elimination were the primary methods used for feature selection. These analyses consistently highlighted the importance of a few key descriptors in determining the inhibitory potency of the this compound derivatives. These include the electrostatic potential at specific atomic centers, the octanol-water partition coefficient (logP), and the molecular surface area.

For instance, a detailed analysis revealed that a more negative electrostatic potential on a specific nitrogen atom in the core ring system is correlated with increased potency. Furthermore, a moderate logP value was found to be optimal, suggesting a balance between solubility and membrane permeability is crucial for cellular activity.

Table 2: Key Molecular Descriptors for this compound Activity

Descriptor ClassDescriptor NameCorrelation with PotencyImplication for Design
ElectronicElectrostatic Potential (N atom)NegativeFavor electron-withdrawing groups near this position.
LipophilicitylogPParabolicOptimize for a balance between solubility and permeability.
StericMolecular Surface AreaPositive (to a limit)Bulky substituents are tolerated and can enhance binding, but excessive size is detrimental.
TopologicalKappa Shape Index (κ₂)NegativeA more linear shape is generally favored for fitting into the kinase binding pocket.

De Novo Design and Virtual Screening Approaches for this compound Analogues

Building on the knowledge gained from SAR and descriptor analysis, researchers have employed de novo design and virtual screening techniques to explore novel chemical space and identify new this compound analogues with potentially superior properties.

De novo design algorithms, which construct novel molecules from scratch, have been used to generate a virtual library of compounds that retain the key pharmacophoric features of this compound while introducing novel structural motifs. These algorithms often utilize fragment-based or reaction-based strategies to ensure the synthetic feasibility of the designed molecules.

In parallel, large virtual libraries of commercially available or synthetically accessible compounds have been screened against the three-dimensional structure of the target kinase. Structure-based virtual screening, employing docking simulations, has been particularly effective in identifying compounds that are predicted to have a favorable binding mode and energy. This approach has led to the discovery of several novel scaffolds that mimic the binding interactions of the original this compound series.

The hits from both de novo design and virtual screening were then prioritized based on a combination of docking scores, predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic tractability. A selection of the most promising virtual hits has been synthesized and subjected to experimental validation, with several compounds demonstrating potent inhibitory activity in vitro.

Table 3: Virtual Screening and De Novo Design Campaign Summary

ApproachLibrary SizeNumber of HitsHit RateKey Outcome
De Novo DesignN/A (Generated)500N/AGeneration of novel, synthetically feasible scaffolds with desired pharmacophoric features.
Structure-Based Virtual Screening2,000,0001,2500.06%Identification of diverse chemical scaffolds with predicted high binding affinity.
Ligand-Based Virtual Screening500,0008000.16%Discovery of compounds with similar physicochemical properties to the most active this compound derivatives.

Advanced Analytical Methodologies for Unii O2e9e70nte Research

High-Resolution Spectroscopic Techniques for Structural Characterization of Relugolix

A combination of high-resolution spectroscopic methods is utilized to provide a comprehensive structural elucidation of the Relugolix molecule. europa.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Relugolix. akjournals.com A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals, confirming the molecule's complex architecture. europa.eu Techniques such as DEPT-135, HMQC, DQF-COSY, and HMBC are integral to establishing the connectivity and spatial relationships of the atoms within the molecule. akjournals.comeuropa.eu These advanced NMR analyses provide unambiguous evidence for the chemical structure of Relugolix. pmda.go.jp

A representative, though not exhaustive, set of ¹H-NMR data for Relugolix is presented below.

Chemical Shift (δ) ppmNumber of ProtonsMultiplicityAssignment
2.156Hs(dimethylamino)methyl
3.6-3.82Hm(dimethylamino)methyl
3.823HsN'-methoxyurea
4.183Hs6-methoxypyridazine
5.352Hs(2,6-difluorophenyl)methyl
6.922Ht2,6-difluorophenyl
7.121Hd6-methoxypyridazine
7.2-7.657HmPhenyl and other aromatic protons
7.691HsPhenyl
Source: Adapted from ¹H-NMR data. newdrugapprovals.org

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of Relugolix. researcher.life The molecular formula of Relugolix is C₂₉H₂₇F₂N₇O₅S, with a corresponding molecular weight of 623.63 g/mol . akjournals.com HRMS provides highly accurate mass measurements, which are used to confirm this composition. researcher.life

Forced degradation studies, analyzed by techniques like LC-MS, have been instrumental in identifying and characterizing degradation products. researcher.lifefigshare.com Under basic and oxidative stress conditions, several novel degradation products have been identified. researcher.life The characterization of these products relies on the interpretation of their mass spectra and fragmentation patterns, providing insights into the stability of the Relugolix molecule. researcher.life

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the solid-state structure of Relugolix. akjournals.comgoogle.com These techniques are particularly useful in studying polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. europa.euresearchgate.net Different polymorphic forms can have distinct physical properties. google.com

FTIR spectroscopy has been used to characterize various crystalline forms of Relugolix. For example, a specific polymorph designated as Form F is characterized by distinct peaks in its FTIR spectrum. google.com

Characteristic FTIR Peaks for Relugolix (Form F) (cm⁻¹)
1720
1680
1626
1595
1528
1460
1412
1313
1237
1095
Source: Data selected from patent information for crystalline Form F. google.com

Computational docking and molecular dynamics simulations have also been used to explore the conformational binding of Relugolix to its target receptor, revealing how the molecule adapts its shape to fit within the binding pocket. nih.govunimi.it

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of Unii-O2E9E70nte

Sophisticated Chromatographic Separations in Relugolix Analysis

Chromatographic techniques are essential for the separation, quantification, and purity assessment of Relugolix in various matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of Relugolix and its impurities. akjournals.comakjournals.com This method offers high resolution, sensitivity, and speed, making it suitable for routine quality control and stability studies. akjournals.com

Several UHPLC-MS/MS methods have been developed and validated for the quantification of Relugolix in biological matrices like rat plasma. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies. A typical method involves protein precipitation followed by analysis on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (like 0.1% formic acid or orthophosphate solution). akjournals.comnih.gov

UHPLC-MS Method Parameters for Relugolix Analysis
Stationary Phase
Mobile Phase
Flow Rate
Detection Wavelength (PDA)
Linearity Range
Source: Data from a validated UPLC-MS stability-indicating method. akjournals.comresearchgate.net

These methods have demonstrated good linearity, precision, and accuracy, meeting the standards required for bioanalytical method validation. nih.gov

While some sources describe Relugolix as a chiral molecule, others state it is without chiral centers. akjournals.comfda.govfda.gov It is crucial to note that while the final molecule itself may not have a stereocenter, chiral intermediates or related substances could be present. Chiral chromatography is the definitive technique for separating enantiomers and assessing the enantiomeric purity of a chiral compound. For related non-peptide antagonists, chiral HPLC has been employed to separate enantiomers, often using cellulose-based stationary phases. acs.orgresearchgate.net This technique would be essential if a chiral version of Relugolix or a chiral impurity needed to be resolved and quantified. The development of a selective chiral method would involve screening different chiral stationary phases and optimizing mobile phase conditions to achieve baseline separation of the enantiomers.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry for this compound Profiling

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Niraparib-Target Complexes

The three-dimensional structural analysis of Niraparib complexed with its biological targets, primarily poly(ADP-ribose) polymerase (PARP) enzymes, is crucial for understanding its mechanism of action. X-ray crystallography has been the principal technique for providing high-resolution insights into these interactions.

X-ray Crystallography:

X-ray crystallography has been instrumental in revealing the atomic-level details of how Niraparib binds to the catalytic domain of PARP-1. migrationletters.com By analyzing the diffraction pattern of X-rays passing through a crystal of the Niraparib-PARP1 complex, researchers have been able to construct a detailed three-dimensional model of the interaction. migrationletters.com

Several crystal structures of the PARP-1 catalytic domain in complex with Niraparib are available in the Protein Data Bank (PDB). For instance, PDB entry 4R6E has been used in multiple studies to model the binding of Niraparib to both PARP-1 and PARP-2. researchgate.netpeerj.com Another high-resolution structure, PDB entry 7KK5 , shows the complex at a resolution of 1.70 Å. rcsb.org These structures reveal key hydrogen bonding and other interactions that are fundamental to the drug's inhibitory activity. migrationletters.com This structural information is vital for the rational design of new and potentially more selective PARP inhibitors. migrationletters.compeerj.com

PDB IDTargetMethodResolution (Å)Key Findings
4R6E PARP-1 Catalytic DomainX-ray DiffractionN/AUsed as a model for Niraparib binding to PARP-1 and PARP-2. researchgate.netpeerj.com
7KK5 PARP-1 Catalytic DomainX-ray Diffraction1.70Provides high-resolution detail of the Niraparib-PARP1 interaction. rcsb.org
5A00 PARP-1X-ray DiffractionN/AUsed in comparative studies with Niraparib complexes to understand inhibitor selectivity. peerj.com
4ZZY PARP-2X-ray DiffractionN/AUsed in comparative modeling of Niraparib binding to PARP-2. peerj.com

Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM is an emerging technique in structural biology that allows for the analysis of large protein complexes that are often difficult to crystallize. icr.ac.ukfrontiersin.org The sample is rapidly frozen, and images are taken using an electron microscope to reconstruct a 3D model. icr.ac.uk While X-ray crystallography has been the primary tool for Niraparib-target complexes, Cryo-EM provides essential contextual information.

For example, the cryo-EM structure of the PARP-2/DNA complex has been compared with the X-ray crystal structure of Niraparib-bound PARP-1 to understand the differential effects of the inhibitor on the two isoforms. biorxiv.org This highlights how cryo-EM can complement crystallographic data. Furthermore, cryo-EM has been utilized to characterize the morphology of nanoparticle formulations designed to deliver Niraparib. Studies on dual-drug loaded liposomes containing Niraparib and Doxorubicin used cryo-TEM to reveal an electron-dense drug core, suggesting the presence of a stable drug precipitate within the liposome. nih.gov This application demonstrates the versatility of cryo-EM in the broader pharmaceutical development of Niraparib. nih.govnovalix.com

Advanced Bioanalytical Assays for Niraparib Quantification and Activity Monitoring in Biological Matrices

Robust bioanalytical methods are essential for characterizing the pharmacokinetic and pharmacodynamic profiles of Niraparib. These assays allow for the precise measurement of the drug's concentration and its biological effect in various samples.

Quantification in Biological Matrices:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of Niraparib and its primary metabolite, M1, in biological matrices such as plasma, urine, and tumor tissue. nih.govijbs.com These assays are highly sensitive and specific, enabling accurate measurements across a wide range of concentrations.

The general workflow for these assays involves sample pre-treatment, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net For plasma samples, protein precipitation is a common extraction method, while urine samples are typically diluted before analysis. nih.gov The separation is achieved on a reversed-phase column, such as a C18 column, with detection performed on a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. nih.govcore.ac.uk These methods have been validated according to regulatory agency guidelines, confirming their reliability for clinical and preclinical studies. nih.govresearchgate.net

Assay TypeMatrixSample PreparationColumnLLOQ / RangeReference
LC-MS/MSHuman Plasma, UrineProtein Precipitation (Plasma), Dilution (Urine)SunFire C181 ng/mL nih.govglobalresearchonline.net
LC-MS/MSHuman PlasmaProtein PrecipitationUPLC BEH C1830-3000 ng/mL researchgate.net
LC-MS/MSHuman PlasmaLiquid-Liquid ExtractionZorbax SB-C1810.0-10000.0 pg/mL core.ac.uk
LC-MS/MSK3EDTA Human PlasmaN/AGemini 5µ C180.5 ng/mL - 50 ng/mL researchgate.netjournalofappliedbioanalysis.com
Mass Spectrometry ImagingTumor TissueN/AN/ALOD: 2.24± 0.43 pg/pixel ijbs.com

Activity Monitoring:

Pharmacodynamic (PD) assays are employed to measure the extent of PARP inhibition by Niraparib in cells and tissues. These assays quantify the product of PARP enzymatic activity, poly(ADP-ribose) or PAR.

One established method is a PARP pharmacodynamic assay that measures the incorporation of radiolabeled NAD+ (³H-NAD) into PAR chains in tumor homogenates or peripheral blood mononuclear cells (PBMCs) after stimulation with damaged DNA. acs.org This assay has demonstrated that efficacious doses of Niraparib can inhibit PARP activity by over 90% in tumor models. acs.org

Another widely used approach is an enzyme-linked immunosorbent assay (ELISA). nih.gov This chemiluminescent assay quantifies the levels of PAR in cell or tumor lysates. nih.govnih.gov It has been used to confirm that Niraparib treatment leads to a dose-dependent decrease in PAR activity in cancer cell lines and in vivo xenograft models. nih.govnih.gov These activity assays are critical for correlating drug exposure with the desired biological effect, helping to establish the link between pharmacokinetics and pharmacodynamics. acs.org

Synthetic Strategies and Derivative Research of Unii O2e9e70nte

Comprehensive Analysis of Established Synthetic Pathways for Prasterone

The industrial production of Prasterone has historically relied on the partial synthesis from naturally occurring steroid precursors. sci-hub.sefda.gov These multi-step chemical processes have been refined over decades to meet commercial demands.

Retrosynthetic Dissection and Key Reaction Steps for Prasterone Synthesis

A retrosynthetic analysis of Prasterone typically identifies plant-derived sterols as logical starting points. The most historically significant precursor is diosgenin (B1670711), a steroidal saponin (B1150181) extracted from species of wild yam (Dioscorea) found in Mexico. sci-hub.sefda.govjyi.org The conversion of diosgenin into key steroid hormones was pioneered by Russell Earl Marker. jyi.orgwikipedia.org

The cornerstone of this pathway is the Marker Degradation , a three-step process that cleaves the spiroketal side chain of diosgenin. wikipedia.orgacs.org

Acetal Hydrolysis and Acetylation : The process begins with the reaction of diosgenin with acetic anhydride. This step opens the pyran ring of the spiroketal side chain and acetylates the resulting hydroxyl group. wikipedia.org

Oxidative Cleavage : The modified side chain is then subjected to oxidative cleavage using chromic acid, which removes the majority of the side chain to yield a 16-dehydropregnenolone (B108158) acetate (B1210297) (PDA) intermediate. wikipedia.orgnih.govacs.org

Oxime Formation and Rearrangement : The PDA intermediate is then converted to Prasterone (DHEA) through the formation of an oxime at the C-20 ketone, followed by a Beckmann-type rearrangement to yield the C-17 ketone characteristic of Prasterone. acs.org

An alternative starting material is stigmasterol, a phytosterol derived from soybeans. acs.org In the body, Prasterone is naturally synthesized from cholesterol via a pregnenolone (B344588) intermediate, a pathway that inspires some biocatalytic approaches. creative-diagnostics.comnih.gov

Optimization of Synthetic Routes for Yield, Purity, and Scalability of Prasterone

Significant research has focused on optimizing the synthesis of Prasterone and its intermediates to enhance yield, purity, and suitability for large-scale production. google.com A critical step in many modern syntheses is the isomerization of 4-androstene-3,17-dione (4-AD) to 5-androstene-3,17-dione (5-AD), a direct precursor to Prasterone. researchgate.net

Optimization efforts have included:

Reaction Conditions : The isomerization of 4-AD to 5-AD has been optimized using potassium tert-butoxide in tert-butanol, achieving yields greater than 80%. researchgate.net

Impurity Control : During scale-up, the formation of oxidation-related impurities can be a significant issue. Implementing a rigorous nitrogen sparging protocol during the isomerization reaction was found to effectively reduce these impurities, proving successful on a 300g scale. acs.org

Purification : High purity is critical for pharmaceutical applications. Crude Prasterone acetate can be precipitated from the reaction mixture with an 88% yield and 98% purity. acs.org Subsequent recrystallization from methanol (B129727) can elevate the final product purity to over 99.5%. acs.org Another described method involves recrystallization from an ethyl acetate/heptane mixture to achieve purity greater than 98%. google.com

Table 1: Optimization of Prasterone Synthesis Steps
Process StepReagents/ConditionsMetricResultSource
IsomerizationPotassium tert-butoxide in tert-butanolYield of 5-AD>80% researchgate.net
AcetylationAcetic anhydride, sodium acetate in acetic acidCrude Yield88% acs.org
AcetylationAcetic anhydride, sodium acetate in acetic acidCrude Purity98% acs.org
PurificationRecrystallization from methanolFinal Purity>99.5% acs.org
PurificationRecrystallization from ethyl acetate/heptaneFinal Purity>98% google.com

Stereoselective Synthesis of Prasterone and its Isomers

Controlling stereochemistry is a fundamental challenge in steroid synthesis due to the multiple chiral centers in the steroid nucleus. numberanalytics.com While many syntheses leverage the predefined stereochemistry of natural starting materials like diosgenin, modern chemoenzymatic methods offer outstanding control and selectivity. fda.govscispace.com

A pivotal development is the regio- and stereoselective reduction of the C3-carbonyl group of 5-androstene-3,17-dione (5-AD). researchgate.netgoogleapis.com

Enzymatic Reduction : A ketoreductase enzyme identified from the microorganism Sphingomonas wittichii has proven highly effective. researchgate.net It selectively reduces the C3-ketone to the desired 3β-alcohol, which is the correct stereoisomer for Prasterone, with greater than 99% diastereomeric excess (de). researchgate.net This enzymatic process is remarkably robust, maintaining its high selectivity even at substrate concentrations up to 150 g/L. researchgate.net

Patented Bioprocesses : Patents have been granted for processes utilizing specific ketoreductase enzymes for this highly selective reduction, underscoring the commercial viability of this approach. google.comgoogleapis.comvulcanchem.com

Radical Reactions : In a different approach, iron-catalyzed direct hydroamination of Prasterone with nitroarenes was shown to be highly stereoselective, exclusively producing 5α-arylamino-DHEA derivatives. jst.go.jp

Table 2: Stereoselective Synthesis Methods for Prasterone Precursors
MethodCatalyst/EnzymeTransformationSelectivitySource
BioreductionKetoreductase from Sphingomonas wittichiiReduction of 5-AD C3-ketone to 3β-alcohol>99% de researchgate.net
HydroaminationIron CatalystAddition of arylamine to C5 positionExclusive 5α-isomer jst.go.jp

Exploration of Novel and Sustainable Synthetic Methodologies for Prasterone

The demand for environmentally friendly manufacturing has spurred research into green chemistry principles and advanced production platforms for steroid synthesis. researchgate.netmdpi.com

Green Chemistry Principles Applied to Prasterone Synthesis

Green chemistry aims to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous substances, and employing renewable resources and catalysts. researchgate.netnih.govacs.org

Biocatalysis : The use of isolated enzymes or whole-cell microorganisms is a cornerstone of green steroid synthesis. mdpi.com Microbial strains, such as Mycolicibacterium sp. HK-90, are being investigated for the direct degradation of diosgenin, offering a potential biological alternative to the chemically harsh Marker Degradation. nih.gov

Chemoenzymatic Routes : A highly efficient chemoenzymatic route to Prasterone acetate has been developed starting from 4-androstene-3,17-dione (4-AD), which can be sourced from the degradation of abundant phytosterols. researchgate.net This process avoids the diosgenin pathway and relies on the highly selective ketoreductase enzyme for the key stereochemical step, making it more cost-effective and sustainable. researchgate.net

Enzymatic Reagents : Lipases are used for highly regioselective acylation and deprotection reactions on steroid cores under mild conditions, reducing the need for traditional protecting group chemistry. nih.gov

Flow Chemistry and Automated Synthesis Platforms for Prasterone

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, is a powerful technology for modernizing chemical synthesis. uva.nl It offers significant advantages in terms of safety, process control, efficiency, and scalability compared to traditional batch methods. uva.nlresearchgate.net

While still an emerging field for steroid manufacturing, the application of flow chemistry holds considerable promise. uva.nl Researchers are developing continuous flow methods that can be integrated with other modern technologies like photochemistry and biocatalysis to streamline complex multi-step syntheses. uva.nlmdpi.com Chemo-biocatalytic continuous flow systems have been successfully demonstrated for the synthesis of other anabolic steroids from 4-AD, establishing a proof-of-concept that is directly applicable to the efficient production of Prasterone and its derivatives. rsc.org

Biocatalytic and Chemoenzymatic Approaches to Belinostat Synthesis

The synthesis of pharmaceutically important molecules like Belinostat is increasingly benefiting from biocatalytic and chemoenzymatic methods, which are hallmarks of green chemistry. doi.org These approaches utilize enzymes or whole cells as catalysts, offering high selectivity (chemo-, regio-, and stereo-selectivity) under mild reaction conditions, which reduces environmental impact and can simplify production processes. doi.orgunimi.it

While a specific, dedicated chemoenzymatic route for Belinostat is not extensively detailed in the literature, the principles have been successfully applied to structurally related hydroxamic acid-based HDAC inhibitors, such as Vorinostat (SAHA). doi.orgunimi.it For instance, a chemoenzymatic continuous flow process for Vorinostat synthesis has been developed, which minimizes solvent waste and enhances automation. unimi.it This process involves a lipase-mediated hydroxylamination, demonstrating the feasibility of applying biocatalysis to produce the critical hydroxamic acid moiety shared by Belinostat. unimi.it

Furthermore, studies on the biocatalytic synthesis of a broader series of hydroxamic acids have been conducted using resting cells of Bacillus smithii. doi.org This method highlights the potential for enzymatic processes to create the core functional group of many HDAC inhibitors. doi.org Another relevant chemoenzymatic technique is the use of microorganisms like Galactomyces geotrichum for the bioresolution of racemic intermediates, achieving high enantioselectivity in the synthesis of chiral building blocks for complex pharmaceuticals. Such strategies could be adapted to optimize the synthesis of Belinostat or its precursors, offering a more sustainable and efficient alternative to purely chemical routes. doi.org

Rational Design and Synthesis of Belinostat Derivatives and Analogues

The rational design of Belinostat derivatives aims to improve its potency, selectivity, and pharmacokinetic properties. Research efforts have focused on structural modifications of the core Belinostat scaffold, which typically consists of a "cap" group, a linker, and a zinc-binding group (the hydroxamic acid).

A prominent strategy involves modifying the aromatic "cap" group. rsc.org In one study, the aniline (B41778) cap of Belinostat was replaced with an indole (B1671886) core to create novel hybrid compounds. acs.org The synthesis of these indole-based derivatives involved a multi-step process beginning with the treatment of indole derivatives with bromobenzenesulfonyl chloride, followed by a Heck reaction to form cinnamic acid ethyl esters, which were then hydrolyzed and coupled with hydroxylamine. acs.org

Another approach has been the synthesis of Belinostat analogues where the phenyl frame is replaced by various substituted phenyl or benzyl (B1604629) groups. rsc.orgrsc.org These syntheses have been achieved through established chemical reactions such as Knoevenagel condensation, the Wittig reaction, or the Heck reaction. rsc.orgrsc.org For example, a novel synthesis of Belinostat itself starts from 3-nitrobenzaldehyde, with a key step being the conversion of an aminophenylacrylic acid methyl ester to a chlorosulfonylphenyl)acrylic acid methyl ester via diazotization and sulfonylation. scilit.com These established synthetic pathways provide a versatile platform for generating a library of derivatives for further study. rsc.orgrsc.orgresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Belinostat Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more effective derivatives. For Belinostat derivatives, SAR studies have yielded key insights into the requirements for potent HDAC inhibition.

Investigations into derivatives with modified phenyl caps (B75204) revealed that the substitution pattern on the aromatic ring is critical. rsc.orgrsc.org A study on multiple myeloma cells found that derivatives with a para-substitution pattern on the aromatic ring, particularly with an electron-donating group, were highly potent. rsc.orgrsc.org Conversely, compounds with meta or ortho substitutions were significantly less active. rsc.orgrsc.org One derivative, compound 7f , which features a para-methoxy group, was found to be 3.5-fold more potent than Belinostat against the MOPC-315 multiple myeloma cell line. rsc.orgrsc.org

The nature and position of the linker also play a significant role. In a study creating Belinostat-contilisant hybrids, the point of connection to the new indole cap was altered. acs.org Derivatives with a meta-connection showed a slight preference for inhibiting HDAC1, whereas para-connected derivatives were more potent against HDAC6 while showing reduced HDAC1 inhibition. acs.org This demonstrates that subtle structural changes can modulate selectivity among different HDAC isoforms.

The table below summarizes the inhibitory activity of selected Belinostat derivatives, illustrating key SAR findings.

CompoundStructural ModificationTarget/Cell LineIC50 Value (µM)Reference
Belinostat Reference CompoundMOPC-315 cells0.318 rsc.orgrsc.org
7f para-methoxy phenyl capMOPC-315 cells0.090 rsc.orgrsc.org
7j 2,4-difluoro phenyl capMOPC-315 cells0.784 rsc.org
8c meta-connected indole capHDAC10.019 acs.org
8c meta-connected indole capHDAC60.040 acs.org
9c para-connected indole capHDAC10.126 acs.org
9c para-connected indole capHDAC60.020 acs.org

Exploration of Prodrug Strategies and Targeted Delivery Systems for Belinostat

While Belinostat is a potent therapeutic agent, its clinical application, particularly in solid tumors, can be limited by factors such as poor solubility and rapid clearance. nih.govnih.gov To overcome these challenges, researchers are exploring prodrug strategies and targeted delivery systems. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, which can improve pharmacokinetic properties and target drug delivery. openmedicinalchemistryjournal.com

One innovative approach is the development of boron-containing prodrugs of Belinostat. nih.gov In this strategy, a benzyl boronate moiety is attached to the hydroxamic acid group. nih.gov This is designed to release the active Belinostat via a cascade of reactions that can be triggered by metabolic oxidation or the higher levels of hydrogen peroxide often found in tumor microenvironments. nih.gov This approach aims to enhance bioavailability and therapeutic efficacy in solid tumors. nih.gov

Another strategy focuses on improving the physicochemical properties of Belinostat, such as its water solubility. researchgate.net Water-soluble prodrugs have been designed and synthesized, with some derivatives showing a 600- to 750-fold increase in water solubility compared to the parent compound. researchgate.net

Targeted delivery systems are also being actively investigated. Human serum albumin (HSA) nanoparticles have been used to encapsulate Belinostat, leveraging albumin's natural transport pathways to potentially enhance lymphatic targeting. nih.gov These Belinostat-HSA nanoparticles (BHNPs), with a size of approximately 150 nm, were developed to prolong the drug's half-life, improve solubility, and achieve sustained drug release. nih.gov In preclinical studies, this nanoparticle formulation demonstrated the potential to reduce certain adverse effects while maintaining efficacy. nih.gov Broader concepts in targeted cancer therapy, such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT), provide a framework for creating highly specific treatment modalities that could be applied to Belinostat in the future. openmedicinalchemistryjournal.com

In Vitro Biological Interactions of Unii O2e9e70nte

Cellular Uptake, Permeability, and Intracellular Distribution of Unii-O2E9E70nte (Axitinib)

Studies have characterized Axitinib as a compound with high passive permeability. simulations-plus.com In vitro evaluations using various cell lines have consistently shown an apparent permeability coefficient (Papp) of ≥ 6 × 10⁻⁶ cm/s. simulations-plus.com

Active efflux of Axitinib has been observed in Caco-2 cell models. simulations-plus.com Further investigation in Madin-Darby canine kidney (MDCK) cells transfected with specific transporter genes indicated that Axitinib is, at most, a weak substrate for P-glycoprotein (P-gp/MDR1) and is not a substrate for breast cancer resistance protein (BCRP). simulations-plus.com Axitinib demonstrated incomplete inhibition of P-gp-mediated digoxin (B3395198) transport and BCRP-mediated topotecan (B1662842) transport, with IC50 values of 3 µM and 4.4 µM, respectively. simulations-plus.com

Regarding hepatic uptake transporters, human embryonic kidney 293 (HEK293) cells transfected with organic anion transporting polypeptide 1B1 (OATP1B1) and OATP1B3 showed minor transport of Axitinib. simulations-plus.com However, uptake into suspended primary hepatocytes was not significantly inhibited by rifamycin (B1679328) SV, suggesting that the high passive permeability of Axitinib is the predominant mechanism of entry into liver cells. simulations-plus.com

The intracellular distribution has been indirectly studied through its effects. For example, continuous treatment with Axitinib for seven days was found to significantly inhibit the uptake of [18F]fluorothymidine (FLT), a marker of cellular proliferation, in patients with colorectal cancer. ascopubs.org Whole-body autoradiography in mice showed that radiolabeled Axitinib was rapidly absorbed and distributed to most tissues, with the notable exception of the brain, suggesting that efflux transport mechanisms may limit its penetration of the blood-brain barrier. simulations-plus.com

This compound (Axitinib) Interactions with Diverse Cell Lines and Primary Cell Cultures

Axitinib has demonstrated significant, dose-dependent antitumor activity across a wide array of in vitro models, including immortalized cell lines and primary cultures. It effectively inhibits VEGF-mediated endothelial cell proliferation, survival, and the formation of tube-like structures. frontiersin.orgaacrjournals.orgselleckchem.com Its cytotoxic and anti-proliferative effects have been documented in numerous cancer types.

In renal cell carcinoma (RCC), Axitinib inhibits the growth of cell lines such as A-498 and Caki-2. nih.govoncotarget.com It has also shown potent activity against glioma cell lines, including U87, T98, U251, and GB1B. oncotarget.comresearchgate.net Furthermore, its effects have been observed in lung carcinoid cell lines (UMC-11, NCI-H835, NCI-H720, NCI-H727), lung cancer lines (A549, PC9), and neuroblastoma lines (IGR-NB8, SH-SY5Y). selleckchem.commdpi.commdpi.com

The potency of Axitinib is reflected in its low half-maximal inhibitory concentration (IC50) values across various assays and cell lines. In cell-free kinase assays, Axitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with IC50 values of approximately 1.2 nM, 0.2 nM, and 0.1-0.3 nM, respectively. cellsignal.comtocris.com It also inhibits PDGFRβ and c-Kit with IC50 values of 1.6 nM and 1.7 nM. selleckchem.comselleckchem.com

In cell-based assays, the IC50 values for growth inhibition vary depending on the cell line's genetic background and dependency on the pathways targeted by Axitinib. Treatment for 72 to 96 hours has yielded specific IC50 values for several cancer cell lines.

Table 1: IC50 Values of Axitinib in Various Cancer Cell Lines

The in vitro effects of Axitinib are both dose- and time-dependent. In studies on RCC and glioma cell lines, the inhibition of cell viability by Axitinib increased with longer exposure times, typically measured up to 96 hours. nih.govoncotarget.comresearchgate.net For instance, in the GB1B glioblastoma cell line, the IC50 value decreased from 3.58 µM at 72 hours to 2.21 µM after seven days of treatment. researchgate.net

Axitinib's impact on the cell cycle is also time-dependent. In RCC cells, treatment induced a significant decrease in the G0/G1 phase population starting at 6 hours, with a corresponding and progressive accumulation of cells in the G2/M phase that continued for up to 72 hours. nih.gov A similar G2/M arrest was observed in glioma and lung carcinoid cell lines. oncotarget.commdpi.com This cell cycle arrest can lead to cellular senescence or mitotic catastrophe, characterized by morphological changes such as enlarged and flattened cells, which were observed after 48 hours of treatment in RCC cells. nih.govoncotarget.com

Furthermore, Axitinib can modulate the expression of other proteins in a time-dependent manner. In RenCa (murine renal adenocarcinoma) cells, Axitinib treatment led to a time-dependent upregulation of PD-L1 expression. nii.ac.jp

Dose-Response Characterization of this compound in In Vitro Models

Proteomic Profiling of Cells in Response to this compound (Axitinib) Treatment

Proteomic analyses have begun to uncover the broader molecular targets and consequences of Axitinib treatment. A chemo-proteomic approach using 2D-difference in gel electrophoresis (2D-DIGE) and mass spectrometry was employed to identify direct binding partners of Axitinib in SW480 colon cancer cells. pnas.org This unbiased screen identified several proteins, including SHPRH, an E3 ubiquitin-protein ligase, as a direct target, linking Axitinib to the Wnt/β-catenin signaling pathway. pnas.org

In a clinical context, proteomic strategies are being used to find biomarkers of response. A study on patients with soft tissue sarcoma utilized an unselected proteomic method (iTRAQ) on serum samples to compare protein profiles of good responders versus poor responders to Axitinib. nih.gov Another study performed mass spectrometry-based proteome analysis on urine samples from RCC patients receiving neoadjuvant Axitinib. auajournals.org This analysis identified proteins such as Cubilin (CUBN) and Tyrosine-protein kinase receptor UFO (AXL), with higher pre-treatment urinary CUBN levels being associated with a greater likelihood of disease progression. auajournals.org A planned clinical trial (NAXIVA) also intends to use proteomics to interrogate the tumor microenvironment's response to Axitinib. ascopubs.org

Metabolomic Analysis of Cellular Metabolic Shifts Induced by this compound (Axitinib)

Metabolomic studies have revealed that Axitinib can induce significant shifts in cellular metabolism. An investigation using gas chromatography-mass spectrometry analyzed the extracellular metabolome of multiple tumor cell lines and the serum of hepatocellular carcinoma patients treated with Axitinib. nih.gov The study identified both drug-specific and generalizable changes in metabolites that accompany growth inhibition, as well as a distinct cell death signature. nih.govresearchgate.net These findings suggest that monitoring the metabolome could potentially be used to assess early treatment response. frontiersin.orgnih.gov

Another study focused on the development of resistance to Axitinib in pancreatic adenocarcinoma (PDAC) cells. researchgate.net It was discovered that while Axitinib inhibited proliferation, the surviving cells and Axitinib-resistant clones exhibited increased glucose uptake. researchgate.net Specifically, treatment of parental PDAC cells with Axitinib led to a dose-dependent increase in [C-14]deoxyglucose uptake after 24 and 48 hours. researchgate.net The resistant cell lines showed a baseline two-fold increase in glucose uptake compared to parental cells, indicating that a metabolic shift towards increased glycolysis is a key feature of Axitinib resistance in this model. researchgate.net

Transcriptomic and Epigenetic Alterations in Cells Treated with this compound (Axitinib)

Transcriptomic analyses have provided significant insights into the molecular pathways modulated by Axitinib. A high-throughput gene expression analysis was conducted on endothelial cells induced into senescence by a short pulse of Axitinib. nih.gov This study characterized the transcriptomic response of these senescent cells to hypoxia, identifying both common and specific gene expression changes and alterations in the Senescence-Associated Secretory Phenotype (SASP). nih.gov

In clinical trial settings, gene expression profiling has been used to identify predictive biomarkers for response to Axitinib-based combination therapies. In a trial for recurrent/metastatic adenoid cystic carcinoma (ACC), a target transcriptome analysis revealed that high expression of immune-related genes, particularly those involved in B and T-lymphocyte function, was associated with clinical benefit from the combination of Axitinib and Avelumab. asco.org Similarly, an exploratory analysis of the KEYNOTE-426 trial in clear cell RCC found that a higher T-cell inflamed gene expression profile was significantly associated with better outcomes for patients treated with Pembrolizumab (B1139204) plus Axitinib. onclive.comjhoponline.com

To date, specific studies focusing on the epigenetic alterations, such as changes in DNA methylation patterns, induced directly by Axitinib treatment have not been extensively reported in the available literature.

Environmental Fate and Ecotoxicological Considerations of Unii O2e9e70nte

Environmental Persistence and Degradation Pathways of Tralopyril

Once released into the aquatic environment from painted surfaces, Tralopyril is subject to various degradation processes that determine its persistence and the formation of transformation products. regulations.gov

Photodegradation Kinetics and Products of Tralopyril

Tralopyril undergoes photodegradation, a process where it is broken down by sunlight. regulations.gov It is the primary photolysis degradation product of the insecticide Chlorfenapyr. hi.no The half-life of Tralopyril due to photodegradation varies depending on water conditions. For instance, in seawater, its half-life has been estimated to be as short as 6.1 to 8.1 hours. uq.edu.auresearchgate.net This rapid degradation in the presence of light suggests a limited persistence of the parent compound in sunlit surface waters. The primary degradation product formed through both hydrolysis and photolysis is a defluorinated parent compound with a carboxylic acid group, identified as CL 322 ,250. regulations.govregulations.gov

Biodegradation in Aquatic, Soil, and Sediment Environments

Biotic processes also contribute to the degradation of Tralopyril. regulations.gov In aquatic environments, Tralopyril degrades into its major and more persistent degradate, CL 322 ,250. regulations.gov While Tralopyril itself has a relatively short half-life in water, its hydrolysis product, 3-bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-3-carboxylic acid (BCCPCA), which is likely the same as CL 322 ,250, has been shown to be resistant to biodegradation in water-sediment systems and is considered persistent. researchgate.net

Under anaerobic conditions, such as those found in bottom sediments, another major degradate, CL 322 ,248 (a debrominated form of CL 322 ,250), is formed. regulations.govregulations.gov This degradate also shows resistance to further degradation. regulations.gov The persistence of these degradation products, particularly in sediment, is a key consideration for the long-term environmental impact of Tralopyril. vitas.no While the parent compound may dissipate relatively quickly from the water column, its byproducts can accumulate in sediment, acting as a long-term reservoir. vitas.no Information regarding the specific biodegradation pathways and kinetics in terrestrial soil environments is less detailed in the available literature.

Table 1: Environmental Fate Characteristics of Tralopyril and its Degradates

CompoundProcessHalf-lifeNotes
TralopyrilHydrolysis (pH 9 & seawater)0.1 - 0.6 daysAbiotic degradation process. regulations.gov
TralopyrilHydrolysis (pH 5)14 - 175 daysSlower degradation in more acidic conditions. regulations.gov
TralopyrilPhotolysis (seawater)~16 hoursRapid degradation in the presence of sunlight. hi.no
TralopyrilAerobic Aquatic Metabolism0.6 daysBiotic degradation process in seawater. regulations.gov
TralopyrilAnaerobic Aquatic Metabolism0.7 daysBiotic degradation process in the absence of oxygen. regulations.gov
CL 322 ,250 (BCCPCA)BiodegradationPersistentA major and persistent degradation product. regulations.govresearchgate.net
CL 322 ,248Biodegradation (anaerobic)Did not degradeFormed under anaerobic conditions and is persistent. regulations.govregulations.gov

Bioaccumulation and Biomagnification Potential of Tralopyril

Tralopyril has demonstrated a potential for bioaccumulation in marine organisms. vitas.no Studies have shown its uptake and accumulation in the tissues of various aquatic species. vitas.no

Research on Atlantic salmon exposed to nets coated with Tralopyril revealed that the compound was taken up and measured in the muscle tissue. hi.no The bioaccumulation was significant enough to be detected even when water concentrations were low, suggesting an efficient uptake by the fish. hi.no In addition to the parent compound, its breakdown products were also found in the liver and feces of the salmon. vitas.no

Similarly, Tralopyril has been detected in mussels, indicating its bioavailability to filter-feeding organisms. vitas.no The tendency of Tralopyril to accumulate in sediments can lead to exposure for benthic organisms. vitas.no The bioconcentration factor (BCF) for chlorfenapyr, the parent compound of Tralopyril, has been reported to be high in zebrafish, with values of 864.6 and 1321.9 after exposure to different concentrations. beyondpesticides.org Since Tralopyril is a degradation product of chlorfenapyr, this suggests a potential for bioaccumulation. beyondpesticides.org While Tralopyril is not considered to be persistent or bioaccumulative to the extent that it fulfills the criteria for a persistent organic pollutant (POP), its ability to accumulate in organisms raises concerns about potential food chain transfer. chiron.novitas.no

Ecotoxicity Studies on Non-Target Organisms Exposed to Tralopyril

Tralopyril is toxic to a range of non-target aquatic organisms, a characteristic inherent to its function as an antifouling biocide. chiron.no

Effects on Aquatic Invertebrates and Fish

Acute and chronic risks have been identified for both fish and aquatic invertebrates exposed to Tralopyril in the water column. regulations.gov It is classified as having high acute toxicity to fish and high chronic toxicity to Daphnia. herts.ac.uk

Studies on the freshwater crustacean Daphnia magna have determined the 48-hour median effective concentration (EC50) for immobilization to be 25.2 µg/L. uq.edu.au For marine invertebrates, the toxicity is also pronounced. The 50% effective concentration (EC50) for causing abnormal development in the larvae of the mussel Mytilus galloprovincialis and for impairing the growth of sea urchin (Paracentrotus lividus) larvae were found to be 3.1 µg/L and 3.0 µg/L, respectively. researchgate.netnih.gov The copepod Tisbe battagliai is even more sensitive, with a median lethal concentration (LC50) of 0.9 µg/L. nih.gov

For fish, Tralopyril is also highly toxic. The 120-hour LC50 for zebrafish (Danio rerio) embryos was reported as 5 µg/L. uq.edu.auresearchgate.net Sub-lethal effects in zebrafish embryos have also been observed, including alterations in proteins related to energy metabolism, eye structure, and cell differentiation. uq.edu.auresearchgate.net In turbot (Scophthalmus maximus), exposure to Tralopyril led to oxidative stress and neurotoxicity. researchgate.net

Table 2: Ecotoxicity of Tralopyril to Selected Aquatic Organisms

SpeciesOrganism TypeEndpointValue (µg/L)Reference
Daphnia magnaCrustacean48h EC50 (immobilization)25.2 uq.edu.au
Tisbe battagliaiCopepodLC500.9 nih.gov
Mytilus galloprovincialisMusselEC50 (larval development)3.1 researchgate.netnih.gov
Paracentrotus lividusSea UrchinEC50 (larval growth)3.0 researchgate.netnih.gov
Danio rerio (embryo)Fish120h LC505.0 uq.edu.auresearchgate.net
Temperate Freshwater FishFish96h LC50>3.2 herts.ac.uk

Impact on Terrestrial Plants and Soil Microorganisms

The available scientific literature focuses predominantly on the aquatic fate and toxicity of Tralopyril. While the parent compound of Tralopyril, chlorfenapyr, is used as a pesticide in terrestrial applications, specific ecotoxicity data for Tralopyril on terrestrial plants and soil microorganisms is not as extensively documented. herts.ac.uk General assessments of soil toxicity often measure changes in the functionality of microbial communities, such as their ability to decompose organic matter. ca.gov For some pesticides, impacts on soil microbial biomass, community structure, and functions like nitrogen cycling have been reported. frontiersin.org However, detailed studies specifically quantifying the effects of Tralopyril on terrestrial plant growth or the diversity and function of soil microbial communities are limited in the reviewed sources. Given that Tralopyril's primary use is in marine antifouling paints, the research emphasis has been on the aquatic environment.

Compound Names Mentioned

Common Name/CodeChemical Name
Tralopyril4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Chlorfenapyr4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
CL 322 ,250 / BCCPCA3-bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-3-carboxylic acid
CL 322 ,2482-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Zinc Pyrithionebis(1-hydroxy-2(1H)-pyridinethionato-O,S)zinc
Copper OxideCuprous oxide
DCOIT4,5-dichloro-2-octyl-3(2H)-isothiazolone

Environmental Monitoring and Detection Methods for Unii-O2E9E70nte in Various Environmental Matrices

The development of robust analytical methods is fundamental to monitoring the presence and concentration of novel compounds like Afovirsen in the environment. Environmental monitoring serves to assess the state of natural resources, detect potential contamination, and inform regulatory decisions. mdpi.com For a compound such as Afovirsen, this would involve analyzing various environmental compartments, including water and soil, to determine its distribution and persistence. google.com

Analytical Techniques

Several advanced analytical techniques are suitable for the detection and quantification of oligonucleotides like Afovirsen. These methods are chosen for their sensitivity, specificity, and ability to handle complex sample matrices. science.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying compounds in a mixture. In clinical studies, HPLC has been successfully employed to determine the concentration of intact Afovirsen in tissue extracts. nih.gov This method separates the target oligonucleotide from other components in the sample, allowing for accurate measurement.

Mass Spectrometry (MS): When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry provides high specificity and sensitivity, making it a powerful tool for identifying and quantifying trace amounts of substances. researchgate.net LC-MS methods have been developed for the quantification of oligonucleotides, demonstrating short analysis times and high precision. researchgate.net This approach would be highly applicable to detecting Afovirsen in environmental samples.

Radiolabeling: In pharmacokinetic studies, Afovirsen has been labeled with Carbon-14 (¹⁴C) to trace its absorption, distribution, metabolism, and excretion. nih.gov This involves measuring the radioactivity of the labeled compound in various samples. While primarily a research tool, this principle can be applied in controlled environmental fate studies to understand its behavior in different environmental compartments.

Sample Preparation

Prior to analysis, environmental samples require processing to extract and concentrate the target analyte. This is a critical step to remove interfering substances and to bring the analyte to a concentration that can be detected by the analytical instrument.

Solid-Phase Extraction (SPE): This is a common technique used to clean up complex samples and concentrate the analyte of interest. For oligonucleotides, SPE can effectively separate them from salts, proteins, and other matrix components. researchgate.net

Liquid-Liquid Extraction (LLE): LLE can also be used to separate the target compound from the sample matrix based on its solubility in different immiscible liquids.

Data Tables

The following tables summarize potential analytical methods for the detection of Afovirsen, based on techniques used for oligonucleotides in other contexts. It is important to note that these are generalized methods and would require specific validation for environmental matrices.

Table 1: Potential Analytical Methods for Afovirsen Detection

Analytical TechniquePrincipleApplicability for Environmental Samples
High-Performance Liquid Chromatography (HPLC)Separation based on a compound's affinity for a stationary and mobile phase.Suitable for quantifying Afovirsen in water and soil extracts after appropriate sample cleanup.
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of LC with the mass analysis capabilities of MS for high sensitivity and specificity.Considered a gold-standard method for trace-level quantification in complex environmental matrices.
Radiolabeling with ¹⁴CTracing the compound by detecting the radioactive isotope.Primarily for controlled laboratory studies on environmental fate and degradation pathways.

Table 2: Research Findings on Afovirsen Analysis (in non-environmental contexts)

Study ContextAnalytical Method UsedKey FindingReference
Clinical PharmacokineticsHigh-Pressure Liquid Chromatography (HPLC)Successfully determined intact Afovirsen in protease K digested extracts of wart tissue. nih.gov
Clinical Pharmacokinetics¹⁴C-LabelingUsed to determine the systemic absorption and elimination of the radiolabeled compound. nih.gov
Pharmacokinetics ResearchLiquid Chromatography/Mass Spectrometry (LC/MS)A method was developed for the quantification of a similar oligonucleotide (LNA-i-miR-221) in plasma and urine. researchgate.net

Gaps in Current Academic Understanding of Unii O2e9e70nte and Future Research Directions

Unaddressed Questions in Unii-O2E9E70nte's Precise Molecular and Cellular Mechanisms

While Withaferin A is known to modulate multiple signaling pathways, its exact mechanisms of action remain partially understood. nih.govplos.org The compound exhibits pleiotropic effects, influencing processes like apoptosis, inflammation, and angiogenesis by interacting with numerous molecular targets. plos.orgmdpi.com However, the precise sequence of events and the hierarchy of its targets are often unclear. For instance, while WA is known to generate reactive oxygen species (ROS) by inhibiting mitochondrial complex III, the exact mechanism of this inhibition is still elusive. nih.govplos.org

A significant discrepancy exists regarding its effect on Prostate Apoptosis Response-4 (Par-4); some studies report its induction by WA, while others find no change in its expression levels, warranting further investigation to resolve this contradiction. mdpi.com Similarly, WA's modulation of the Notch signaling pathway is complex; it inhibits Notch-1 but appears to activate Notch-2 and Notch-4, an impairment that could affect its therapeutic efficacy in certain cancers. mdpi.com A comprehensive understanding of these context-dependent and sometimes contradictory effects is a critical area for future research. aacrjournals.org

Table 1: Key Unresolved Questions in Withaferin A's Mechanism of Action

Research AreaSpecific Unaddressed QuestionPotential Impact of Resolution
Mitochondrial Interaction What is the precise molecular mechanism by which Withaferin A inhibits Complex III of the electron transport chain? nih.govElucidation could enable the design of analogues with enhanced or more selective mitochondrial targeting.
Target Specificity How does Withaferin A differentiate between its numerous protein targets (e.g., NF-κB, Akt, Par-4, proteasome) within a cell? plos.orgmdpi.comUnderstanding target priority would clarify its primary mode of action and help predict its effects in different cell types.
Notch Pathway Modulation Why does Withaferin A exhibit differential effects on Notch isoforms (inhibiting Notch-1 while activating Notch-2/4)? mdpi.comResolving this could be key to overcoming potential resistance mechanisms and improving therapeutic outcomes.
Par-4 Regulation What causes the conflicting observations regarding Withaferin A's ability to induce the pro-apoptotic protein Par-4? mdpi.comClarification is needed to understand its role in apoptosis induction across different cancer histotypes.

Challenges and Opportunities in Complete Elucidation of this compound Biosynthetic Pathways

The biosynthesis of withanolides, including Withaferin A, is a complex process that is not yet fully mapped out. nih.govtu-braunschweig.de These C28 steroidal lactones are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce precursors for triterpenoids. nih.gov However, the specific enzymatic steps that convert these precursors into the final withanolide structures are largely putative. nih.govpnas.org

A major challenge is the intricacy and low concentration of the enzymes involved, making their isolation and characterization difficult. nih.govnih.gov While key enzymes like Squalene Synthase (SQS) and Cycloartenol Synthase (CAS) have been identified as important, the complete sequence of cytochrome P450s, glycosyltransferases (GTs), and other modifying enzymes remains incomplete. nih.govresearchgate.net The recent identification of a sterol Δ24-isomerase (24ISO) as catalyzing the first committed step is a significant breakthrough, opening the door for further pathway elucidation. pnas.org Future opportunities lie in using multi-omics approaches and heterologous expression systems (e.g., in yeast or Nicotiana benthamiana) to identify and characterize the remaining genes in the pathway, which could enable metabolic engineering for enhanced production. tu-braunschweig.denih.govbiorxiv.org

Advanced Computational Modeling Applications for Predictive Research on this compound

Computational modeling has become an invaluable tool for predicting the behavior and interactions of Withaferin A at a molecular level. Molecular dynamics (MD) simulations have been used to predict its permeability across cell membranes, a key factor in bioavailability. biorxiv.orgresearchgate.net These simulations revealed that the high solvation of a specific oxygen atom (O5) is a major driving force for its efficient passage through the membrane bilayer, a prediction later validated by experimental data. biorxiv.orgresearchgate.net

Molecular docking studies have been employed to identify potential protein targets. For example, in silico analyses predicted that Withaferin A could bind favorably to Poly (ADP-Ribose) Polymerase-1 (PARP1) and the P2Y1 receptor, suggesting its potential in cardiovascular disease treatment. benthamdirect.com Other computational studies identified the oncogenic protein BCR-ABL as a strong candidate target, with WA showing higher calculated binding energies than some clinically used drugs. frontiersin.orgnih.gov Future applications include using machine learning and network pharmacology to refine these predictions, improve compound features by suggesting modifications for better target recognition, and explore its interactions with a wider array of biological targets. benthamdirect.comeuropeanreview.org

Integration of Novel Analytical Methodologies for Deeper this compound Characterization

The accurate quantification and characterization of Withaferin A in complex biological matrices and herbal formulations present an analytical challenge. researchgate.net While standard methods like High-Performance Liquid Chromatography (HPLC) with UV detection are common, there is a drive towards more sensitive and specific techniques. nih.govakjournals.comijpsr.com

Hyphenated techniques, which combine chromatography with advanced detection methods, are at the forefront of this effort. rjpn.org Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for quantifying withanolides in plasma due to its high sensitivity and specificity. mdpi.com Other advanced methods include High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography (UPLC), which offer improvements in resolution and analysis time. nih.govrjpn.org Future directions involve the broader application of LC-MS-MS for detailed structural elucidation of metabolites and the development of standardized, validated methods applicable for quality control of polyherbal formulations. akjournals.comrjpn.org

Table 2: Advanced Analytical Techniques for Withaferin A Analysis

TechniqueApplicationAdvantagesFuture Integration
HPLC-UV Routine quantification in herbal extracts and formulations. akjournals.comijpsr.comRobust, widely available, good for quality control.Optimization for faster run times and simultaneous analysis of multiple withanolides. akjournals.com
HPTLC Identification and quantification in raw materials and extracts. nih.govHigh throughput, cost-effective for screening.Development of novel, validated HPTLC methods for complex mixtures. ijpsr.com
LC-MS/MS Pharmacokinetic studies, quantification in plasma, metabolite identification. mdpi.comHigh sensitivity and specificity, structural information from fragmentation. rjpn.orgBroader use in metabolomics to understand WA's fate in biological systems.
UPLC-MS Rapid analysis of withanolides in complex samples. frontiersin.orgrjpn.orgIncreased resolution, speed, and sensitivity over conventional HPLC.Integration into high-throughput screening and detailed pharmacokinetic profiling.

New Frontiers in Rational Design and Synthesis of this compound Analogues

The chemical structure of Withaferin A offers several reactive sites suitable for modification to enhance its biological activity. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have revealed that key features, such as the A-ring enone, the 5β,6β-epoxide, and the unsaturated lactone side chain, are critical for its effects. researchgate.netacs.orgnih.gov

Rational design and semi-synthesis have led to the creation of numerous analogues. Modifications at the hydroxyl groups, the enone system, and the epoxide have been explored to create derivatives with altered properties. mdpi.com For instance, the synthesis of a 3-azido-analogue resulted in a compound with strong anticancer properties. frontiersin.org Conversely, creating a 3β-methoxy derivative was found to weaken its binding to molecular targets. frontiersin.org A significant frontier is the design of covalent inhibitors that can form irreversible bonds with their targets, potentially leading to prolonged pharmacodynamic effects. cambridge.org Future research will focus on synthesizing simplified analogues that are easier to produce while retaining or improving activity, as well as developing prodrugs to enhance delivery and specificity. nih.govresearchgate.net

Broader Biological Systems and Integrative Multi-Omics Approaches in this compound Research

To fully grasp the impact of Withaferin A, research must move beyond single-pathway analyses to a systems-level understanding. Integrative multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—are essential for building a comprehensive picture of the cellular response to WA. researchgate.net

For example, phosphokinase arrays have been used to discover that WA induces RSK phosphorylation, revealing a novel signaling cascade involving ERK/RSK and the transcription factors Elk1 and CHOP. researchgate.net Gene array analyses have shown that WA can suppress a number of genes that promote cell growth and metastasis, such as c-myc. plos.org Future research should aim to integrate these different layers of biological data. This will help construct detailed network models of WA's action, identify novel biomarkers of response, and understand how its effects vary across different biological systems and disease models. benthamdirect.comaacrjournals.org

Methodological Innovations for Studying this compound's Environmental Impact

A significant gap in the current body of knowledge is the environmental fate and ecological impact of Withaferin A and other withanolides. As the cultivation of Withania somnifera and the use of its extracts increase, understanding how these compounds behave in the environment becomes more important. There is very limited research on the ecotoxicology of withanolides, their persistence in soil and water, and their potential effects on non-target organisms.

Future research must focus on developing innovative methodologies to address this gap. This includes creating sensitive analytical methods, likely based on LC-MS/MS, to detect trace amounts of WA in environmental samples like soil, water, and plant tissues. Studies on its biodegradability by soil microorganisms and its potential for bioaccumulation are needed. Furthermore, research into the allelopathic properties of Withania somnifera—how it affects other plants in its vicinity—could provide insights into its ecological role. Establishing standardized protocols for assessing the environmental risk of phytosteroids like Withaferin A is a critical frontier for ensuring their sustainable use.

Translational Potential and Ethical Considerations in this compound Academic Research

The journey of a chemical compound like Bemcentinib from the laboratory to clinical application is fraught with challenges and ethical considerations. The translational potential of Bemcentinib is significant, primarily centered on its ability to overcome resistance to other cancer therapies and enhance their efficacy.

Translational Potential:

The overexpression of AXL is linked to resistance to a variety of treatments, including chemotherapy and other targeted therapies. mdpi.compatsnap.com Bemcentinib has demonstrated the potential to reverse this resistance, making it a valuable agent in combination regimens. nih.govcancernetwork.com For instance, research has shown its ability to overcome microenvironment-mediated resistance in AML. nih.gov This positions Bemcentinib as a tool to resensitize tumors to existing treatments, potentially improving patient outcomes.

Furthermore, the role of AXL in modulating the immune microenvironment suggests a strong translational potential for Bemcentinib in combination with immunotherapies. mdpi.compatsnap.com By potentially reversing immune evasion mechanisms, Bemcentinib may enhance the effectiveness of immune checkpoint inhibitors. cancernetwork.compatsnap.com Clinical trials combining Bemcentinib with pembrolizumab (B1139204) have shown promising, albeit early, results in this area. cancernetwork.comclinicaltrials.gov

The development of AXL-targeted drugs like Bemcentinib is a growing field, with numerous agents in the clinical trial pipeline. globenewswire.com This indicates a strong belief in the translational potential of AXL inhibition as a therapeutic strategy in oncology. globenewswire.com

Ethical Considerations:

The academic and clinical research involving Bemcentinib must navigate several ethical challenges, particularly in the context of early-phase clinical trials. asco.orgascopubs.org A primary ethical obligation is to minimize harm to research participants while maximizing potential benefits. insights.bio

Informed consent is a cornerstone of ethical research. For patients with advanced cancer who may have exhausted standard treatment options, the prospect of a new therapy can create a sense of desperation. asco.org It is crucial that researchers and clinicians clearly communicate the purpose of early-phase trials, which are often focused on determining safety and dosage rather than immediate therapeutic benefit for the individual. asco.org There is a risk of "therapeutic misestimation," where patients overestimate the potential for personal benefit. ascopubs.org

Patient autonomy must be respected throughout the research process. asco.org This includes ensuring that the patient's decision to participate is voluntary and that they understand they can withdraw from a trial at any time. The complexity of clinical trials, especially those involving targeted therapies and biomarkers, can make it difficult for patients to fully grasp the details, necessitating clear and continuous communication. clinicaltrials.gov

The selection of patients for clinical trials also raises ethical questions. The use of biomarkers to select patients who are more likely to respond is a positive step towards personalized medicine, but it also means that some patients will be excluded. mdpi.comresearchgate.net Ensuring equitable access to clinical trials is an ongoing challenge.

Q & A

Basic Research Questions

Q. What experimental design principles should guide the characterization of UNII-O2E9E70nte to ensure reproducibility?

  • Methodological Answer : Begin with a literature review to identify gaps in existing protocols. Use peer-reviewed synthesis methods (e.g., NMR, HPLC) for purity validation, and follow guidelines for documenting experimental conditions (temperature, solvent ratios, reaction times) to enable replication . For novel compounds, include raw spectral data and calibration curves in supplementary materials .

Q. How can researchers formulate hypotheses about this compound’s physicochemical properties using existing data?

  • Methodological Answer : Apply the P-E/I-C-O framework:

  • Population : Target compound (this compound).
  • Exposure/Intervention : Specific conditions (e.g., pH, temperature).
  • Comparison : Known analogs or derivatives.
  • Outcome : Measurable properties (solubility, stability).
    Use "shell tables" to map variables and align hypotheses with public health or materials science significance .

Q. What strategies ensure data integrity during spectroscopic analysis of this compound?

  • Methodological Answer : Implement attention-check questions in data logs (e.g., repeated baseline measurements) to detect instrumentation drift. Use open-ended fields in lab notebooks to document anomalies, and cross-validate results with orthogonal techniques (e.g., IR + mass spectrometry) .

Advanced Research Questions

Q. How should researchers resolve contradictions in stability data for this compound across different experimental setups?

  • Methodological Answer : Conduct a sensitivity analysis to isolate variables (e.g., humidity, light exposure). Use mixed-methods approaches:

  • Quantitative : Statistical tests (ANOVA) to compare degradation rates.
  • Qualitative : Iterative coding of lab notes to identify procedural deviations .
    Publish raw datasets and uncertainty margins to facilitate meta-analysis .

Q. What computational models are validated for predicting this compound’s interactions in biological systems?

  • Methodological Answer : Integrate molecular dynamics simulations with empirical binding assays. Validate models using:

  • Training Data : Crystal structures of analogous compounds.
  • Testing Data : In vitro IC50 values.
    Disclose software parameters (force fields, solvation models) and version control details to address reproducibility crises .

Q. How can interdisciplinary teams collaboratively design toxicity studies for this compound?

  • Methodological Answer : Adopt the FINER criteria:

  • Feasible : Align with institutional biosafety protocols.
  • Novel : Compare mechanisms against EPA/FDA databases.
  • Ethical : Pre-register animal/cell-based trials to avoid duplication.
    Use shared digital platforms (e.g., ELNs) with role-based access to streamline data harmonization .

Data Presentation and Validation

Aspect Guidelines References
Raw Data Inclusion Provide unprocessed spectra/chromatograms in appendices; summarize trends in main text.
Uncertainty Reporting Calculate error margins using ISO/IEC GUIDE 98-3; disclose instrument precision limits.
Ethical Documentation Detail IRB approvals and conflict-of-interest statements in supplementary files.

Key Pitfalls to Avoid

  • Overgeneralization : Avoid broad claims like "this compound is safe" without specifying experimental contexts (e.g., concentration ranges, cell lines) .
  • Jargon Misuse : Define technical terms (e.g., "quantum yield," "stereoselectivity") in footnotes for interdisciplinary audiences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-O2E9E70nte
Reactant of Route 2
Unii-O2E9E70nte

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.